molecular formula Mn B147986 Manganese CAS No. 7439-96-5

Manganese

Cat. No.: B147986
CAS No.: 7439-96-5
M. Wt: 54.93804 g/mol
InChI Key: PWHULOQIROXLJO-UHFFFAOYSA-N
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Description

Manganese (atomic number 25, symbol Mn) is a pinkish-gray, hard, and brittle transition metal that resembles iron but is paramagnetic . It is a versatile element with a wide range of oxidation states (from -3 to +7), with +2, +4, and +7 being the most common for research compounds such as this compound(II) sulfate (MnSO4), this compound(IV) dioxide (MnO2), and Potassium permanganate (KMnO4) . Key Research Areas & Value: this compound is critical for studying mitochondrial function, oxidative stress, and neurodegenerative mechanisms. Chronic exposure to elevated levels is a established model for researching a neurological disorder known as manganism, which shares symptoms with Parkinson's disease, including motor deficits and cognitive impairment . Research focuses on Mn-induced neurotoxicity mechanisms such as oxidative stress, neuroinflammation, glutamate excitotoxicity, and dysregulation of autophagy and mitophagy . Conversely, Mn is an essential trace element and a cofactor for enzymes like Mn-superoxide dismutase (MnSOD), which protects mitochondria from oxidative damage . It is also vital for bone health research, where it influences the RANK/RANKL/OPG pathway to stimulate osteoblast proliferation and inhibit osteoclastogenesis, playing a crucial role in bone development and mineralization . Applications in Technology & Nanotechnology: Beyond biological research, this compound is indispensable for developing new technologies. It is a key component in steel and aluminum alloys, enhancing strength, hardness, and corrosion resistance . Its compounds, particularly this compound dioxide (MnO2), are fundamental in the cathodes of zinc-carbon, alkaline, and lithium-ion batteries . In the emerging field of nanomedicine, this compound oxide nanoparticles (e.g., MnO, Mn3O4) are being investigated as promising, potentially safer contrast agents for Magnetic Resonance Imaging (MRI), replacing gadolinium-based agents . These nanoparticles are also explored as nanocarriers for drug delivery, radiosensitizers in cancer therapy, and catalytic tools for environmental remediation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

manganese
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mn
Source PubChem
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InChI Key

PWHULOQIROXLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Mn]
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Molecular Formula

Mn
Record name MANGANESE
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DSSTOX Substance ID

DTXSID2024169, DTXSID801314870
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Record name Manganese, ion (Mn1-)
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Molecular Weight

54.93804 g/mol
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Physical Description

Manganese appears as a lustrous, brittle, silvery solid. (NIOSH, 2022), Dry Powder; Other Solid, A lustrous, brittle, silvery solid; [NIOSH], GREY-WHITE POWDER., A lustrous, brittle, silvery solid.
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Boiling Point

3564 °F at 760 mmHg (NIOSH, 2023), 2061 °C, 1962 °C, 3564 °F
Record name MANGANESE
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Solubility

Insoluble (NIOSH, 2023), Readily dissolves in dilute mineral acids, Solubility in water: none, Insoluble
Record name MANGANESE
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Record name MANGANESE, ELEMENTAL
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Record name MANGANESE
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Density

7.2 (metal) (NIOSH, 2023) - Denser than water; will sink, 7.3 g/cu cm, Density: alpha, 7.47 at 20 °C; beta, 7.26 at 20 °C; gamma, 6.37 at 1100 °C; delta, 6.28 at 1143 °C, 7.47 g/cm³, 7.20 (metal)
Record name MANGANESE
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Record name MANGANESE
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Record name MANGANESE, COMPOUNDS & FUME (as Mn)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), Vapor pressure: 5.55X10-7 Pa at 800 K; 0.00221 at 1000 K; 0.524 Pa at 1200 K; 24.9 Pa at 1400 °C /Calculated/, 1 Pa at 955 °C (solid); 10 Pa at 1074 °C (solid); 100 Pa at 1220 °C (solid); 1 kPa at 1418 °C /liquid/; 10 kPa at 1682 °C /liquid/; 100 kPa at 2060 °C /liquid/, 0 mmHg (approx)
Record name MANGANESE
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Record name MANGANESE, COMPOUNDS & FUME (as Mn)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Color/Form

Hard grey metal, Steel grey, lustrous, hard, brittle metal, Alpha is body centered cubic; beta is cubic; delta is body centered cubic., Gamma or electrolytic manganese is face centered cubic; when stabilized at room temp it is face-centered tetragonal., For more Color/Form (Complete) data for MANGANESE, ELEMENTAL (6 total), please visit the HSDB record page.

CAS No.

7439-96-5, 19768-33-3, 22325-60-6, 23317-90-0
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Record name MANGANESE, COMPOUNDS & FUME (as Mn)
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Melting Point

2271 °F (NIOSH, 2023), 2271 °F, 1246 °C, Alpha is stable below approx 710 °C; beta is stable between 710-1079 °C; gamma is stable between 1079-1143 °C; delta is stable between 1143 °C and its melting point., 1244 °C
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Record name MANGANESE, COMPOUNDS & FUME (as Mn)
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Foundational & Exploratory

Manganese in Neurodegeneration: Mechanisms, Transport Kinetics, and Therapeutic Frontiers

[1]

Executive Summary

Manganese (Mn) represents a unique toxicological paradox in neurobiology. As an essential cofactor for glutamine synthetase and superoxide dismutase (MnSOD), it is vital for astrocytic function and antioxidant defense. However, its accumulation drives a distinct form of neurotoxicity—Manganism—that phenotypically mimics but pathologically diverges from idiopathic Parkinson’s Disease (PD).[1]

This technical guide dissects the molecular kinetics of Mn transport (specifically the SLC30A10/SLC39A14 axis), its role in accelerating alpha-synuclein phase separation, and provides actionable protocols for quantifying intracellular labile Mn pools.

Part 1: The Transporter Logic & Homeostatic Failure

The historical view of Mn toxicity focused solely on environmental exposure (e.g., welders). Modern understanding emphasizes genetic failures in the efflux machinery. The neurotoxicity of Mn is largely a product of failed efflux rather than excessive influx alone.

The Critical Axis: SLC39A14 and SLC30A10

Recent structural biology findings have redefined Mn homeostasis into a two-step hepatic clearance model. Disruption at any point forces Mn to bypass the liver and accumulate in the brain (specifically the Globus Pallidus).

  • SLC39A14 (Influx): Located on the basolateral membrane of hepatocytes.[2] It pulls Mn from the blood into the liver.[2][3] Mutation Effect: Mn cannot enter the liver for clearance, leading to systemic hypermanganesemia and neurotoxicity.

  • SLC30A10 (Efflux): Located on the apical membrane of hepatocytes (and neurons). It pumps Mn from the cytosol into the bile (or extracellular space). Mutation Effect: Mn enters the liver but cannot exit, causing cirrhosis and eventual spillover into the brain (Hypermanganesemia with Dystonia 1).

Visualization: The Systemic Transport Cascade

The following diagram illustrates the kinetic flow of Mn and the "bypasses" that lead to neuroaccumulation.

Mn_Transport_Pathologycluster_toxicityNeurotoxic ConsequenceDietDietary Mn IntakeBloodSystemic Circulation(Mn-Transferrin / Mn-Citrate)Diet->BloodAbsorptionBlood->BloodSLC39A14 Mutation(Failure to Clear)Liver_CHepatocyte CytosolBlood->Liver_CSLC39A14(Basolateral Influx)BBBBlood-Brain Barrier(DMT1 / TfR)Blood->BBBSystemic Overload(Bypasses Liver)Liver_C->BloodSLC30A10 Mutation(Reflux)BileBiliary ExcretionLiver_C->BileSLC30A10(Apical Efflux)Brain_GPGlobus Pallidus(Mitochondrial Accumulation)BBB->Brain_GPActive Transport(DMT1/SLC39A8)

Figure 1: Systemic this compound Pharmacokinetics. Note the critical role of SLC30A10 in biliary excretion. Failure here forces Mn across the BBB via DMT1.

Part 2: Molecular Mechanisms of Neurotoxicity

Once inside the neuron, Mn exhibits "Trojan Horse" behavior, particularly regarding protein aggregation and mitochondrial function.

Alpha-Synuclein Phase Separation

New evidence (2024-2025) suggests Mn does not just "cause aggregation" but fundamentally alters the biophysics of alpha-synuclein (α-Syn).

  • Liquid-Liquid Phase Separation (LLPS): α-Syn naturally forms liquid droplets. Mn ions bind to the N-terminus of α-Syn, drastically lowering the threshold for these droplets to transition into solid-like amyloid hydrogels .

  • The Exosomal Shuttle: Mn exposure promotes the packaging of these misfolded α-Syn aggregates into exosomes, facilitating prion-like spreading to neighboring glial cells, triggering neuroinflammation.

Mitochondrial Suicide (The Fenton Reaction)

Mn accumulates in mitochondria via the Calcium Uniporter (MCU). Unlike iron, Mn does not participate in Fenton chemistry directly in the cytosol, but within the mitochondria, it inhibits Complex I and II.

  • Mechanism: Mn disrupts the Fe-S clusters in enzymes like aconitase, leading to a metabolic block and massive ROS generation.

Data Summary: Transporter Kinetics & Pathology
TransporterDirectionPrimary TissueAssociated DisorderKey Kinetic Feature
SLC30A10 Efflux Liver, BrainHMNDYT1 (Dystonia)Crucial for cellular detoxification.[4] Up-regulated by HIF signaling.
SLC39A14 Influx Liver, GutHMNDYT2 (Dystonia)Required for hepatic clearance. Mutations cause systemic Mn spike.
DMT1 Influx Brain (BBB), GutAnemia / Mn ToxicityPromiscuous (transports Fe, Mn, Cd). Upregulated in Iron deficiency.
TfR Influx Brain Endothelium-Transferrin-mediated endocytosis.

Part 3: Differential Diagnosis (Manganism vs. PD)

For drug developers, distinguishing these phenotypes is critical for patient stratification in clinical trials.

FeatureIdiopathic Parkinson's Disease (PD)Manganism (Mn-Induced Parkinsonism)
Primary Lesion Site Substantia Nigra pars compacta (SNpc)Globus Pallidus (GP)
Dopamine Responsiveness High (L-DOPA responsive)Resistant (L-DOPA failure)
Motor Symptoms Resting Tremor, AsymmetryDystonia , "Cock-walk" gait, Symmetry
Protein Pathology Lewy Bodies (α-Syn)Diffuse plaques (usually no Lewy Bodies)
MRI Signature Normal T1 / Nigrosome-1 loss (SWI)T1 Hyperintensity in Globus Pallidus

Part 4: Experimental Protocol: Cellular Fura-2 this compound Extraction Assay (CFMEA)

Objective: Quantify intracellular labile Mn dynamics in live cells. Rationale: Standard ICP-MS measures total metal (protein-bound + free). To study signaling and toxicity, you must measure the labile (bioavailable) pool. This protocol utilizes the ability of Mn²⁺ to quench Fura-2 fluorescence with higher affinity than Ca²⁺.

Materials
  • Dye: Fura-2 AM (Acetoxymethyl ester).

  • Buffers: HEPES-buffered saline (HBS) Ca²⁺-free.

  • Lysis: 0.1% Triton X-100 (for total extraction).[5]

  • Detection: Fluorescence Plate Reader (Ex: 340nm/380nm, Em: 510nm).

Step-by-Step Workflow
  • Dye Loading (The Sensor):

    • Incubate cells (e.g., dopaminergic neurons, astrocytes) with 2 µM Fura-2 AM for 30 min at 37°C.

    • Scientific Integrity Check: Ensure cells are washed 3x with Ca²⁺-free HBS to remove extracellular dye. Any remaining extracellular dye will quench immediately upon Mn addition, creating false kinetic data.

  • Baseline Acquisition:

    • Measure fluorescence at the isosbestic point (360 nm) . This is Ca²⁺-independent and reflects total dye content.

  • Mn²⁺ Exposure (The Challenge):

    • Introduce MnCl₂ (10 µM - 500 µM) to the extracellular buffer.

    • Monitor the decay in fluorescence (Quenching) over time (10-60 mins).

    • Mechanism:[2][3][6][7][8][9][10] Mn²⁺ enters the cell via transporters (DMT1/Ca channels) and binds Fura-2, quenching its fluorescence. The rate of quenching is directly proportional to Mn influx velocity.

  • Terminal Lysis (Normalization):

    • At the endpoint, add 0.1% Triton X-100 + Excess Mn (1 mM).

    • This releases all dye and maximally quenches it (F_min).

    • Add DTPA (Diethylenetriaminepentaacetic acid) in excess to chelate Mn and restore fluorescence (F_max).

    • Calculation: Use the Grynkiewicz equation adapted for Mn to calculate absolute intracellular concentration.

CFMEA_Protocolcluster_calcQuantification PhaseStartLive Cells(Dopaminergic/Astrocytes)LoadLoad Fura-2 AM(30 min, 37°C)Start->LoadWashWash 3x Ca-free HBS(Remove Extracellular Dye)Load->WashBaselineMeasure Baseline Fluorescence(Ex 360nm / Em 510nm)Wash->BaselineChallengeAdd MnCl2 Challenge(Monitor Quenching Rate)Baseline->ChallengeLysisLysis (Triton X-100)Determine F_minChallenge->LysisChelationAdd DTPADetermine F_maxLysis->ChelationCalcCalculate [Mn]i(Grynkiewicz Equation)Chelation->Calc

Figure 2: CFMEA Workflow for quantifying intracellular labile this compound.

Part 5: Therapeutic Strategies & Drug Development

Current standard of care relies on chelation, but next-gen therapies target transporter modulation.

Chelation Therapy (The Standard)[11]
  • CaNa2EDTA: Effective for blood clearance but poorly crosses the BBB.

  • Para-aminosalicylic acid (PAS): The superior choice for neurotoxicity. PAS can cross the BBB and chelate Mn from the brain parenchyma.

  • Combination Protocol: Severe cases utilize a "Push-Pull" strategy: PAS (to mobilize brain Mn to blood) + EDTA (to clear blood Mn to urine).

Transporter Modulation (The Frontier)
  • HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs):

    • Mechanism:[2][3][6][7][8][9][10][11] SLC30A10 expression is regulated by HIF-1α and HIF-2α.

    • Strategy: Stabilizing HIF (mimicking hypoxia) upregulates SLC30A10, enhancing Mn efflux from the brain and liver. This is a promising repurposing avenue for drugs like Roxadustat.

References

  • Genetics of Mn Transport: Leyva-Illades, D., et al. (2014). SLC30A10 is a cell surface-localized this compound efflux transporter, and parkinsonism-causing mutations block its intracellular trafficking and efflux activity.[4][11] Journal of Neuroscience. Link

  • SLC39A14 Mechanism: Tuschl, K., et al. (2016). Mutations in SLC39A14 disrupt this compound homeostasis and cause childhood-onset parkinsonism-dystonia. Nature Communications. Link

  • Alpha-Synuclein & Phase Separation: Ray, A., et al. (2020). This compound promotes α-synuclein amyloid aggregation through the induction of protein phase transition.[7][12] Science Advances. Link

  • CFMEA Protocol: Kwakye, G. F., et al. (2011).[13] Cellular fura-2 this compound extraction assay (CFMEA). Current Protocols in Toxicology. Link

  • Therapeutic Chelation: Guilarte, T. R., et al. (2019). This compound-induced parkinsonism and the pursuit of neurotherapeutic strategies.[6] Frontiers in Neuroscience. Link

  • HIF Regulation of SLC30A10: Hutchens, S., et al. (2021). Up-regulation of the this compound transporter SLC30A10 by hypoxia-inducible factors defines a homeostatic response to this compound toxicity.[3] Journal of Biological Chemistry. Link

"environmental sources and fate of manganese contamination"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Environmental and Pharmaceutical Scientists

Executive Summary

Manganese (Mn) occupies a unique dual status in biogeochemistry and toxicology: it is an essential metalloenzyme cofactor (e.g., Mn-SOD, glutamine synthetase) yet a potent neurotoxicant at elevated exposures.[1][2][3] For researchers in environmental science and drug development, understanding the fate of Mn requires a multi-disciplinary approach that bridges soil chemodynamics, bioavailability, and neurotoxicology.

This technical guide analyzes the sources, environmental speciation, and biological transport of Mn. It specifically addresses the implications for pharmaceutical quality (ICH Q3D elemental impurities) and provides a validated protocol for speciation analysis in environmental matrices.

Environmental Sources & Release Dynamics[4][5][6]

This compound contamination arises from a complex interplay of crustal weathering and specific anthropogenic activities. Understanding the source is critical for predicting bioavailability, as the oxidation state at release determines immediate toxicity.

1.1 Anthropogenic Emission Vectors[4]
  • Metallurgical Industries: Iron and steel production account for approximately 80% of industrial Mn emissions.[5] These releases are typically particulate Mn-oxides (

    
    , 
    
    
    
    ), which are initially insoluble but subject to environmental reduction.
  • Fuel Additives (MMT): Methylcyclopentadienyl this compound tricarbonyl (MMT) acts as an octane enhancer.[6] Upon combustion, it releases Mn-phosphate and Mn-sulfate nanoparticles. Unlike crustal oxides, these combustion byproducts exhibit higher solubility in lung fluids, significantly altering their toxicokinetic profile compared to mining dusts.

  • Pharmaceutical Supply Chain: Mn is a common trace impurity in mined excipients (e.g., Magnesium Stearate, Iron Oxides, Talc). Under ICH Q3D guidelines, it is classified as a Class 2A impurity, requiring risk assessment if intentionally added or if high levels are suspected in oral/parenteral routes.

1.2 Natural Geogenic Background
  • Crustal Weathering: Mn is the 12th most abundant element in the Earth's crust (approx. 1000 ppm).

  • Redox Stratification: In stratified water bodies (lakes, reservoirs), seasonal turnover brings anoxic, Mn(II)-rich bottom waters to the surface, causing acute spikes in dissolved this compound.

Chemodynamics: The Master Variables (pH and )

The environmental fate of Mn is governed almost entirely by pH and Redox Potential (


) . Unlike heavy metals like Lead (Pb) or Mercury (Hg) which are strongly bound to organics, Mn mobility is a function of its oxidation state.
  • Mn(II) (Reduced): Soluble, mobile, and bioavailable. Dominates in acidic (pH < 5.5) or anoxic conditions (swamps, groundwater, hypolimnion).

  • Mn(III)/Mn(IV) (Oxidized): Insoluble precipitates (

    
    , MnOOH). Dominates in alkaline (pH > 8) or highly oxic environments.
    

The "this compound Pump" Mechanism: In soil and sediment, Mn cycles between these states. Acidification (e.g., Acid Mine Drainage) or organic loading (which consumes oxygen) drives the reduction of insoluble oxides to toxic, soluble Mn(II).

Visualization: The Environmental this compound Redox Cycle

Mn_Cycle Source Anthropogenic/Natural Sources Mn2 Soluble Mn(II) (Bioavailable) Source->Mn2 Acidic Release MnOx Insoluble Mn(III/IV) Oxides/Hydroxides Source->MnOx Oxidative Release Mn2->MnOx Oxidation (High pH / O2) Microbial Catalysis Biota Biological Uptake (Plants/Humans) Mn2->Biota DMT1 Transport MnOx->Mn2 Reduction (Low pH / Anoxia) Photochemical Sediment Sediment Sink MnOx->Sediment Precipitation Sediment->Mn2 Reductive Dissolution

Caption: The Mn Redox Cycle.[7] Blue arrows indicate immobilization (oxidation); Red arrows indicate mobilization (reduction) leading to bioavailability.

Biological Fate & Toxicology

For drug developers and toxicologists, the route of entry dictates the fate. The "Olfactory Vector" is the critical differentiator between Mn essentiality and neurotoxicity.

3.1 Ingestion vs. Inhalation
FeatureIngestion (Oral)Inhalation (Nasal/Pulmonary)
Primary Barrier Gastrointestinal TractOlfactory Epithelium / Lungs
Regulation Hepatic Clearance: The liver efficiently filters Mn, excreting excess into bile.Bypass: Mn bypasses the blood-brain barrier (BBB) via the olfactory nerve.
Systemic Fate Homeostatically controlled (except in liver failure).Direct transport to the Striatum and Globus Pallidus.
Toxicity Risk Low (unless massive dose or hepatic compromise).High: Leads to Manganism (Parkinsonian syndrome).[8]
3.2 Cellular Mechanism of Neurotoxicity

Once in the brain, Mn accumulates in the mitochondria of dopaminergic neurons.

  • Entry: Via Calcium channels (voltage-gated), Transferrin Receptor (TfR), or DMT1.

  • Disruption: Mn inhibits Complex I of the electron transport chain.

  • Oxidative Stress: Generates Reactive Oxygen Species (ROS), depleting Glutathione.

  • Apoptosis: Triggers neuronal death in the Basal Ganglia.

Visualization: The Olfactory Neurotoxicity Pathway

Mn_Toxicity Inhalation Inhaled Mn Dust/Fume Olfactory Olfactory Bulb Inhalation->Olfactory Direct Transport (Bypassing BBB) Striatum Striatum / Basal Ganglia Olfactory->Striatum Retrograde Axonal Transport Mito Mitochondria Striatum->Mito Ca Channel Entry ROS ROS Generation (Oxidative Stress) Mito->ROS Complex I Inhibition Neurodeg Dopaminergic Neurodegeneration ROS->Neurodeg Apoptosis

Caption: The "Nose-to-Brain" pathway allows Mn to bypass hepatic clearance, leading to accumulation in the Basal Ganglia and mitochondrial dysfunction.

Technical Protocol: Sequential Extraction of Mn

For Environmental Speciation Analysis

To accurately assess risk, measuring "Total this compound" is insufficient. You must determine the fractionation . The following protocol is adapted from the Tessier and BCR methods, optimized for soil and sediment matrices.

Reagents Required:

  • Magnesium Chloride (

    
    , 1M, pH 7)
    
  • Sodium Acetate (

    
    , 1M, pH 5)
    
  • Hydroxylamine Hydrochloride (

    
    , 0.04M in 25% HOAc)
    
  • Hydrogen Peroxide (

    
    , 30%) + Ammonium Acetate (
    
    
    
    )

Step-by-Step Workflow:

  • Fraction 1: Exchangeable (Bioavailable)

    • Target: Mn weakly adsorbed to clays/surface.

    • Method: Add 8 mL of 1M

      
       to 1g dry sample. Agitate for 1 hour at room temp. Centrifuge and collect supernatant for ICP-MS.
      
    • Significance: This represents the immediately toxic fraction.

  • Fraction 2: Carbonate Bound (Acid Soluble)

    • Target: Mn precipitated as carbonates (

      
      ).
      
    • Method: Add 8 mL of 1M

      
       (adjusted to pH 5 with HOAc). Agitate for 5 hours. Centrifuge/collect.
      
    • Significance: Susceptible to release upon mild acidification (e.g., acid rain).

  • Fraction 3: Fe-Mn Oxide Bound (Reducible)

    • Target: Mn coprecipitated with amorphous Iron/Manganese oxides.

    • Method: Add 20 mL of 0.04M

      
       in 25% Acetic Acid. Heat to 96°C for 6 hours with occasional agitation.
      
    • Significance: The "Sink." Released only under strong reducing conditions (anoxia/flooding).

  • Fraction 4: Organic/Sulfide Bound (Oxidizable)

    • Target: Mn complexed with humic substances or sulfides.

    • Method: Add 3 mL of 0.02M

      
       + 5 mL of 30% 
      
      
      
      . Heat to 85°C for 2 hours. After cooling, add 5 mL of 3.2M
      
      
      .
    • Significance: Released during oxidative degradation of organic matter.

  • Fraction 5: Residual

    • Target: Mn within the crystal lattice of silicates.

    • Method: Digest residue with

      
      .
      
    • Significance: Non-bioavailable.

Pharmaceutical Relevance (ICH Q3D)

For drug development professionals, Mn is not just an environmental contaminant but a critical quality attribute.

  • Classification: ICH Q3D Class 2A (High probability of occurrence, moderate toxicity).

  • Permitted Daily Exposure (PDE):

    • Oral:

      
       (Low toxicity due to homeostasis).
      
    • Parenteral:

      
       (Bypasses GI regulation).
      
    • Inhalation:

      
       (High toxicity due to direct brain transport).
      
  • Risk Assessment: Drug manufacturers must evaluate Mn levels if using mined excipients (e.g., mined Calcium Carbonate or Talc) or if Mn catalysts are used in API synthesis.

References
  • World Health Organization (WHO). (2004). This compound and its Compounds: Environmental Aspects.[1][5][4][6][7][9][10][11][12][13] CICAD 63. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for this compound.[14] U.S. Department of Health and Human Services. Link

  • International Council for Harmonisation (ICH). (2019). Guideline for Elemental Impurities Q3D(R1).Link

  • Tessier, A., Campbell, P. G. C., & Bisson, M. (1979). Sequential extraction procedure for the speciation of particulate trace metals. Analytical Chemistry, 51(7), 844–851. (Seminal Method).[13][14]

  • O'Neal, S. L., & Zheng, W. (2015). This compound Toxicity Upon Overexposure: a Decade in Review. Current Environmental Health Reports. Link

Sources

The Crucial Role of Manganese in the Oxygen-Evolving Complex of Photosystem II: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive exploration of the manganese-centric catalytic core of Photosystem II (PSII), the oxygen-evolving complex (OEC). Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate structure, function, and mechanism of the Mn4CaO5 cluster, the engine of photosynthetic water oxidation.

Executive Summary

Life as we know it is profoundly shaped by the oxygenated atmosphere, a direct consequence of photosynthetic water splitting. At the heart of this fundamental process lies the oxygen-evolving complex (OEC) of Photosystem II, a remarkable biological catalyst. This guide illuminates the central role of a unique this compound-calcium cluster (Mn4CaO5) within the OEC. We will dissect its atomic structure, unravel the elegant, light-driven catalytic cycle of water oxidation, and explore the sophisticated experimental and computational methodologies employed to probe its secrets. Understanding this natural marvel not only deepens our knowledge of photosynthesis but also provides a blueprint for the design of novel artificial catalysts for renewable energy production and informs strategies for targeting photosynthetic organisms.

The Architecture of the Oxygen-Evolving Complex: A this compound-Dominated Core

The OEC is a metalloenzyme active site embedded within the multi-subunit PSII protein complex, which is located in the thylakoid membranes of plants, algae, and cyanobacteria.[1] The catalytic heart of the OEC is an inorganic cluster with the stoichiometry Mn4CaO5.[2] High-resolution X-ray crystallography has revealed a distorted cubane-like structure where three this compound ions and the calcium ion are linked by oxo bridges, with the fourth this compound ion attached to this cuboidal assembly.[1][3] This asymmetric arrangement is crucial for its catalytic function.

The Mn4CaO5 cluster is not an isolated entity; it is intricately coordinated by the surrounding protein environment.[3] Amino acid residues, primarily from the D1 and CP43 subunits of PSII, provide a scaffold of ligands, including aspartate, glutamate, histidine, and alanine, that hold the cluster in place and fine-tune its electronic properties.[3] This protein matrix also facilitates the transfer of electrons and protons, which are essential steps in the water-splitting reaction.

The redox-inactive Ca2+ ion is an indispensable component for the catalytic function and is believed to play a structural role in stabilizing the cluster and in binding substrate water molecules.[4][5] Chloride ions are also essential cofactors, required for the efficient oxidation of the this compound cluster, particularly in the later stages of the catalytic cycle.[5][6]

The Engine of Water Oxidation: The Kok Cycle and the Role of this compound

The oxidation of two water molecules to produce one molecule of diatomic oxygen, four protons, and four electrons is a thermodynamically demanding reaction. The OEC accomplishes this feat through a light-driven catalytic cycle known as the Kok or S-state cycle.[7][8] This cycle describes the sequential advancement of the OEC through five intermediate states, denoted S0 to S4, upon the absorption of four successive photons by the PSII reaction center, P680.[8]

The this compound ions are the key players in this process, acting as a charge-accumulating device.[4] With each photon absorption and subsequent electron transfer to the oxidized P680+ via a tyrosine residue (TyrZ), the this compound cluster becomes progressively oxidized.[4] The generally accepted sequence of this compound oxidation states throughout the S-state cycle is presented in the table below.[2]

S-StateThis compound Oxidation States
S0 (III, III, III, IV)
S1 (III, III, IV, IV)
S2 (III, IV, IV, IV)
S3 (IV, IV, IV, IV)
S4 (Proposed transient state)

This stepwise accumulation of oxidizing equivalents on the this compound cluster is the cornerstone of water oxidation.[9] It allows the OEC to store the energy from four photons before unleashing it in the final, concerted step of O-O bond formation.

The Final Frontier: O-O Bond Formation

The precise mechanism of O-O bond formation during the S4 to S0 transition remains an area of intense research and debate. Several hypotheses have been proposed based on experimental data and computational modeling. One prominent theory suggests a nucleophilic attack by a water molecule bound to the calcium ion on a high-valent this compound-oxo species (Mn(V)=O or a Mn(IV)-oxyl radical).[10] Another model proposes the coupling of two this compound-bound oxo radicals.[10] The unique distorted cubane structure of the Mn4CaO5 cluster is thought to facilitate the precise positioning of the substrate water molecules and the this compound ions to enable this critical reaction.[11]

Assembling the Engine: Photoactivation of the Mn4CaO5 Cluster

The intricate Mn4CaO5 cluster is not pre-assembled and then inserted into the PSII protein. Instead, it is constructed in situ through a light-dependent process called photoactivation.[12][13] This fascinating process involves the sequential binding and photo-oxidation of individual Mn2+ ions within the PSII apo-protein, gradually building the functional cluster.[14] The D1 protein provides the initial binding sites for the this compound ions, and the light-driven charge separation in the PSII reaction center provides the oxidizing power for their incorporation into the cluster.[14]

Probing the Core: Methodologies for Studying the Oxygen-Evolving Complex

Our understanding of the OEC is the result of a multidisciplinary approach combining various sophisticated techniques.

Spectroscopic Techniques
  • X-ray Absorption Spectroscopy (XAS) : This is a powerful tool for probing the electronic and geometric structure of the this compound cluster.[9][15]

    • X-ray Absorption Near Edge Structure (XANES) provides information about the oxidation states of the this compound ions.[16]

    • Extended X-ray Absorption Fine Structure (EXAFS) reveals details about the distances between the this compound ions and their surrounding ligands.[17]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is highly sensitive to paramagnetic species and has been instrumental in characterizing the different S-states of the OEC, many of which have distinct EPR signals.[2]

Crystallography
  • X-ray Crystallography : This technique has provided the most detailed atomic-level picture of the Mn4CaO5 cluster and its protein environment.[1][18]

Computational Modeling
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : These computational methods allow for the theoretical investigation of the reaction mechanism, the energetics of the S-state transitions, and the role of individual amino acid residues.[7]

Experimental Protocol: Isolation of Photosystem II-Enriched Membranes

A foundational step for many biophysical and biochemical studies of the OEC is the isolation of PSII-enriched thylakoid membranes from a source organism, such as spinach or cyanobacteria. The following is a generalized protocol.

Objective: To isolate thylakoid membranes enriched in Photosystem II, suitable for spectroscopic and functional assays.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (e.g., 50 mM MES-NaOH pH 6.0, 400 mM sucrose, 10 mM NaCl, 5 mM MgCl2)

  • Wash buffer (e.g., 50 mM MES-NaOH pH 6.0, 100 mM sucrose, 10 mM NaCl, 5 mM MgCl2)

  • Resuspension buffer (e.g., 50 mM MES-NaOH pH 6.0, 20% glycerol, 10 mM NaCl, 5 mM MgCl2)

  • Blender

  • Cheesecloth and Miracloth

  • Refrigerated centrifuge and ultracentrifuge

  • Spectrophotometer

Procedure:

  • Homogenization: Wash spinach leaves and remove midribs. Homogenize in ice-cold grinding buffer using a blender with short bursts to minimize frothing.

  • Filtration: Filter the homogenate through multiple layers of cheesecloth and Miracloth to remove large debris.

  • Differential Centrifugation:

    • Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet unbroken cells and nuclei. Discard the pellet.

    • Centrifuge the supernatant at a higher speed (e.g., 6,000 x g) for 15 minutes to pellet the thylakoid membranes.

  • Washing: Gently resuspend the thylakoid pellet in wash buffer and centrifuge again at 6,000 x g for 15 minutes. This step removes soluble proteins and other contaminants.

  • Detergent Solubilization (for further purification): To isolate PSII core complexes, the washed thylakoids can be solubilized with a mild non-ionic detergent (e.g., dodecyl-β-D-maltoside) and then subjected to further purification steps like sucrose density gradient ultracentrifugation or chromatography.

  • Final Resuspension and Storage: Resuspend the final pellet of PSII-enriched membranes in a minimal volume of resuspension buffer. Determine the chlorophyll concentration spectrophotometrically. Aliquot the samples, flash-freeze in liquid nitrogen, and store at -80°C.

Causality of Experimental Choices:

  • The use of a buffered, isotonic grinding solution (containing sucrose) is crucial to maintain the osmotic integrity of the chloroplasts and thylakoids during isolation.

  • Low temperatures are maintained throughout the procedure to minimize proteolytic degradation and maintain the activity of the PSII complexes.

  • Differential centrifugation effectively separates cellular components based on their size and density, allowing for the enrichment of thylakoid membranes.

Visualizations

Kok_Cycle S0 S0 (Mn: III,III,III,IV) S1 S1 (Mn: III,III,IV,IV) S0->S1 hν, -e- S2 S2 (Mn: III,IV,IV,IV) S1->S2 hν, -e- S3 S3 (Mn: IV,IV,IV,IV) S2->S3 hν, -e- S4 S4 S3->S4 hν, -e- S4->S0 2H₂O → O₂ + 4H⁺

Caption: The Kok Cycle, illustrating the sequential oxidation of the OEC.

Caption: Simplified schematic of the Mn4CaO5 cluster and its protein ligands.

Conclusion and Future Directions

The this compound cluster in the oxygen-evolving complex of Photosystem II is a testament to the elegance and efficiency of natural catalysis. While significant strides have been made in understanding its structure and function, many questions remain. The precise mechanism of O-O bond formation, the role of the protein environment in modulating the catalytic cycle, and the intricate process of photoactivation are all areas of active investigation. Continued research in this field not only deepens our fundamental understanding of life's energy conversion processes but also holds immense promise for the development of sustainable energy technologies. The OEC serves as a blueprint for the design of synthetic catalysts that can efficiently split water using light, a key step towards a hydrogen-based economy.

References

  • Title: Photosystem II: The Oxygen-Evolving Complex. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Crystal Structure of the Oxygen-Evolving Complex of Photosystem II. Source: Inorganic Chemistry. URL: [Link]

  • Title: Mechanism of Oxygen Evolution and Mn4CaO5 Cluster Restoration in the Natural Water-Oxidizing Catalyst. Source: ACS Publications. URL: [Link]

  • Title: Mimicking the Oxygen-Evolving Center in Photosynthesis. Source: Frontiers in Chemistry. URL: [Link]

  • Title: Structure of the Mn4CaO5 cluster with selected ligands and water molecules in the S2 and S3 states of photosystem II. Source: ResearchGate. URL: [Link]

  • Title: Coordination environment of the assembled Mn4CaO5 H2O-oxidation complex... Source: ResearchGate. URL: [Link]

  • Title: The calcium and chloride requirements of the O2 evolving complex. Source: ResearchGate. URL: [Link]

  • Title: Structure and reaction of the oxygen-evolving Mn cluster and its... Source: ResearchGate. URL: [Link]

  • Title: Structure-Function Relationships in the Mn4CaO5 Water-Splitting Cluster. Source: ResearchGate. URL: [Link]

  • Title: The Oxygen-Evolving Center (OEC) of Photosystem II. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Oxygen-evolving complex. Source: Wikipedia. URL: [Link]

  • Title: Functional Models for the Oxygen-Evolving Complex of Photosystem II. Source: PMC - NIH. URL: [Link]

  • Title: Structural and Oxidation State Changes of the Photosystem II this compound Complex in Four Transitions of the Water Oxidation Cycle... Source: ACS Publications. URL: [Link]

  • Title: The S3 State of the Oxygen-Evolving Complex: Overview of Spectroscopy and XFEL Crystallography... Source: MDPI. URL: [Link]

  • Title: Electron-Transfer Route in the Early Oxidation States of the Mn4CaO5 Cluster in Photosystem II. Source: The Journal of Physical Chemistry B - ACS Publications. URL: [Link]

  • Title: On the structure of the this compound complex of photosystem II: extended-range EXAFS data and specific atomic-resolution models for four S-states. Source: PMC - NIH. URL: [Link]

  • Title: Structural Changes of the Oxygen-evolving Complex in Photosystem II during the Catalytic Cycle. Source: PMC - NIH. URL: [Link]

  • Title: Why nature chose the Mn4CaO5 cluster as water-splitting catalyst in photosystem II: a new hypothesis for the mechanism of O–O bond formation. Source: Dalton Transactions (RSC Publishing). URL: [Link]

  • Title: Photoactivation: The Light-Driven Assembly of the Water Oxidation Complex of Photosystem II. Source: PubMed. URL: [Link]

  • Title: Exploring the interdependence of calcium and chloride activation of O2 evolution in photosystem II. Source: PMC - NIH. URL: [Link]

Sources

Manganese Catalysis in High-Precision Synthesis: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The historical dominance of noble metals (Pd, Pt, Rh) in cross-coupling and oxidation is shifting. Manganese, earth’s third most abundant transition metal, has graduated from bulk industrial oxidants (


) to a tool for high-precision late-stage functionalization .

This guide addresses the fundamental properties of molecular this compound catalysts—specifically their unique ability to navigate the "Reactivity-Selectivity Paradigm." Unlike iron (highly selective but often unreactive with strong bonds) or ruthenium (highly reactive but promiscuous), this compound offers a tunable electronic manifold (


) that allows for the controlled functionalization of 

bonds in complex pharmacophores.

Part 1: The Electronic Architecture of this compound

To utilize this compound effectively, one must understand its variable spin states and oxidation potentials. The versatility of Mn stems from its ability to access high-valent oxo-species (


) without immediate oxidative degradation of the ligand framework.
The "Wall of Singlets" and Spin Dynamics

This compound catalysts often operate via single-electron transfer (SET) mechanisms, distinct from the two-electron processes of Palladium (


).
  • Resting State: Typically

    
     (
    
    
    
    ), which is stable and isolable (e.g., Mn-Salen, Mn-Porphyrins).
  • Active Oxidant: Accessing the

    
     (
    
    
    
    ) oxo species is the "power stroke" of these catalytic cycles.
  • Spin State Relevance: High-spin

    
     complexes possess unpaired electrons that facilitate radical rebound mechanisms.[1] This allows the catalyst to abstract a hydrogen atom (
    
    
    
    ) from a strong
    
    
    bond (BDE > 95 kcal/mol) rather than inserting into the bond via oxidative addition.[1]
Comparative Redox Potentials

The ligand environment dictates the redox potential (


) of the 

couple, which correlates directly with catalytic activity.
Catalyst ClassLigand Field

(V vs NHE)
Primary Application
Mn-Salen (Jacobsen)

(Moderate)
-0.13 VAsymmetric Epoxidation
Mn-Porphyrin (TPP)

(Strong)
-0.23 VP450 Biomimetic Oxidation
Mn-Phthalocyanine

(Very Strong)
+0.20 V to +0.45 VC-H Amination/Azidation
Mn-TMTACN

(Weak/Labile)
+0.80 V (approx)Water Oxidation / Bleaching

Key Insight: Electron-withdrawing groups (EWGs) on the ligand (e.g.,


, 

) shift the potential positively, making the metal center more electrophilic and thus more reactive toward inert C-H bonds.

Part 2: Mechanistic Pathways (The "Engine")

The most critical mechanism for drug development applications is the Radical Rebound Mechanism , utilized by Mn-porphyrins and White’s catalyst.

The Radical Rebound Cycle
  • Oxidation: The resting

    
     is oxidized (using PhIO, 
    
    
    
    , or NaOCl) to a high-valent
    
    
    species.
  • Abstraction: The oxo species abstracts a Hydrogen atom from the substrate (

    
    ), forming a substrate radical (
    
    
    
    ) and a
    
    
    species.
  • Rebound: The

    
     rapidly transfers the hydroxyl radical back to the carbon radical, forming the product (
    
    
    
    ) and regenerating
    
    
    .

RadicalRebound Resting Resting State Mn(III)-L Active Active Species Mn(V)=O Resting->Active Oxidation Oxidant Oxidant (PhIO / NaOCl) Oxidant->Active TS_Abs H-Abstraction [Mn(IV)-OH ... R•] Active->TS_Abs + Substrate (R-H) Product Product R-OH / R-NHR TS_Abs->Product Radical Rebound Product->Resting Regeneration

Figure 1: The Radical Rebound Mechanism characteristic of Mn-catalyzed C-H functionalization. Note the stepwise nature which allows for radical clock experiments.

Part 3: Experimental Protocols

Protocol A: Synthesis of Jacobsen’s Catalyst (Mn-Salen)

A robust protocol for enantioselective epoxidation catalysts.

Reagents:

  • (R,R)-1,2-Diaminocyclohexane monohydrochloride

  • 3,5-Di-tert-butylsalicylaldehyde[1]

  • Mn(OAc)₂[2]·4H₂O

  • Lithium Chloride (LiCl)[2]

Workflow:

  • Ligand Synthesis: Condense 1,2-diaminocyclohexane with 2 equivalents of the salicylaldehyde in ethanol at reflux (2h). Cool to precipitate the yellow salen ligand. Yields are typically >90%.[1]

  • Metallation: Dissolve the ligand in ethanol. Add 2.0 equiv of

    
    .[2] Reflux for 1 hour. The solution will turn dark brown.
    
  • Oxidation/Activation: Bubble air through the refluxing solution for 30 minutes (oxidizes

    
     to 
    
    
    
    ).
  • Chloride Exchange: Add 3.0 equiv of LiCl and reflux for an additional 30 minutes.

  • Workup: Evaporate solvent. Redissolve in

    
    , wash with water (removes salts), dry over 
    
    
    
    , and recrystallize from heptane/DCM.

Validation:

  • Appearance: Dark brown crystalline solid.

  • MS (ESI): Look for

    
     peak.
    
Protocol B: Synthesis of Mn-Phthalocyanines (e.g., White's Catalyst Analogues)

Used for C-H amination. Note: [Mn(tBuPc)] is commercially available, but this is the general synthesis for derivatives.

Reagents:

  • 4-tert-butylphthalonitrile[1]

  • Mn(OAc)₂ (anhydrous)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1]

  • 1-Pentanol (High boiling solvent)[1]

Workflow:

  • Cyclotetramerization: In a dry flask, mix 4-tert-butylphthalonitrile (4 equiv) and

    
     (1.1 equiv) in 1-pentanol.
    
  • Catalysis: Add DBU (catalytic amount).

  • Heating: Heat to reflux (

    
    ) for 12-24 hours. The mixture will become an intense dark blue/green.[1]
    
  • Purification: Cool to room temperature. Precipitate with methanol.[3] Filter the solid.[2][4]

  • Soxhlet Extraction: Extract with methanol (removes impurities) followed by DCM (extracts the catalyst).

Part 4: Characterization & Validation[1]

Trustworthiness in this compound catalysis comes from verifying the oxidation state.


 is EPR silent in parallel mode (integer spin) but visible in perpendicular mode under specific conditions, whereas 

and

have distinct signals.
Characterization Workflow

Characterization cluster_Tests Validation Matrix Sample Isolated Catalyst (Solid/Solution) UVVis UV-Vis Spectroscopy (Soret Band Check) Sample->UVVis CV Cyclic Voltammetry (Redox Potential) Sample->CV EPR EPR Spectroscopy (Spin State) Sample->EPR Decision Is Catalyst Active? UVVis->Decision Soret @ 420-480nm CV->Decision Reversible Mn(III)/Mn(II) EPR->Decision Silent (Mn-III) or 6-line signal (Mn-II) Proceed Proceed to Substrate Screening Decision->Proceed Pass Refine Re-synthesize/ Ligand Tuning Decision->Refine Fail

Figure 2: Standard workflow for validating this compound catalyst integrity prior to reaction screening.

Key Spectroscopic Signatures[1]
  • UV-Vis: Mn-Porphyrins and Phthalocyanines show a strong Soret band (400-480 nm) and Q-bands (550-700 nm).[1] A shift in the Soret band often indicates axial ligand coordination (e.g., binding of the oxidant).

  • EPR (X-band):

    • 
       (
      
      
      
      ): Sharp 6-line hyperfine splitting (S=5/2).[1]
    • 
       (
      
      
      
      ): Typically silent (integer spin S=2) in standard perpendicular mode; requires parallel mode detection.
    • 
       (
      
      
      
      ): Strong signal, often multiline (S=3/2).

Part 5: Case Studies in Drug Development

Late-Stage Fluorination

Challenge: Introducing fluorine into metabolic "hotspots" to block P450 degradation. Solution: Mn-porphyrin catalyzed fluorination.[1] Mechanism: The


 species abstracts hydrogen, followed by a fluorine transfer from an axial fluoride ligand or an external source (e.g., AgF).
Impact:  Allows for the direct conversion of aliphatic 

to

in complex steroids and alkaloids without de novo synthesis.
Stereoselective C-H Amination (White's Catalyst)

Challenge: Installing nitrogen into aliphatic chains (bioisosteres). Solution:


 catalyst.
Differentiation:  Unlike Rhodium nitrenoids (which insert into C-H bonds via a concerted mechanism), the Mn-catalyzed pathway proceeds via a radical intermediate.[5] This allows it to tolerate steric bulk and functionalize 

and benzylic

bonds with high chemoselectivity, avoiding oxidation of electron-rich olefins.

References

  • Jacobsen Epoxidation Mechanism: Palucki, M., Finney, N. S., Pospisil, P. J., Güler, M. L., Ishida, T., & Jacobsen, E. N. (1998). "The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction." Journal of the American Chemical Society. Link

  • White's Catalyst (C-H Amination): Paradine, S. M., Griffin, J. R., Zhao, J., Petronico, A. L., Miller, S. M., & White, M. C. (2015). "A this compound catalyst for highly reactive yet chemoselective intramolecular C(sp3)–H amination."[5][6][7] Nature Chemistry.[8] Link

  • This compound Porphyrin Redox Properties: Batinic-Haberle, I., et al. (2004). "Design and Synthesis of this compound Porphyrins With Tailored Lipophilicity: Investigation of Redox Properties." Journal of the Chemical Society, Dalton Transactions. Link

  • EPR Characterization: Campbell, K. A., et al. (1999). "Parallel Polarization EPR Characterization of the Mn(III) Center of Oxidized this compound Superoxide Dismutase." Journal of the American Chemical Society. Link

  • C-H Activation Reviews: Liu, W., & Groves, J. T. (2015). "this compound Catalyzed C-H Halogenation." Accounts of Chemical Research. Link

Sources

Methodological & Application

Advanced Protocol: Manganese-Enhanced MRI (MEMRI) for In Vivo Functional and Structural Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Manganese-Enhanced MRI (MEMRI) is a potent neuroimaging and cardiac imaging modality that exploits the unique biological and paramagnetic properties of the this compound ion (


).[1][2][3] Unlike gadolinium-based agents that rely on passive distribution, 

acts as a calcium analog, entering excitable cells via voltage-gated calcium channels (VGCCs).[4] This enables three distinct applications: (1) Neuronal Tract Tracing (axonal transport), (2) Activity-Induced MRI (functional mapping of active neuronal populations), and (3) Tissue Viability Assessment (specifically in myocardium). This guide provides rigorous protocols for agent preparation, administration, and image acquisition, with a critical focus on managing the narrow therapeutic window between contrast efficacy and cardiotoxicity.

Core Mechanism & Rationale[4][6][7][8][9]

Biological Mechanism: The Calcium Analog

The utility of MEMRI rests on the chemical similarity between


 (ionic radius 0.80 Å) and 

(ionic radius 0.99 Å).[4]
  • Entry:

    
     enters excitable cells (neurons, cardiomyocytes) through L-type voltage-gated calcium channels (VGCCs) upon depolarization.
    
  • Retention: Once intracellular,

    
     is sequestered in mitochondria and endoplasmic reticulum, clearing much slower than it enters.
    
  • Transport: In neurons,

    
     is packaged into vesicles and transported anterogradely along microtubules via kinesin motors, crossing synapses to label neural circuits.
    
Magnetic Mechanism: Shortening

 is paramagnetic with five unpaired electrons. It significantly shortens the spin-lattice relaxation time (

) of water protons in tissues where it accumulates.
  • Result: Positive contrast (bright signal) on

    
    -weighted MRI sequences.
    
  • Quantification: Changes in

    
     (
    
    
    
    ) are linearly proportional to
    
    
    , allowing quantitative mapping.
Visualization of Mechanism

MEMRI_Mechanism Mn_Ext Extracellular Mn²⁺ VGCC Voltage-Gated Ca²⁺ Channels Mn_Ext->VGCC Available substrate Depolarization Cell Depolarization (Action Potential) Depolarization->VGCC Opens channel Mn_Int Intracellular Mn²⁺ Accumulation VGCC->Mn_Int Influx Mitochondria Mitochondrial Sequestration Mn_Int->Mitochondria Storage (Slow clearance) Axonal Microtubule Transport (Kinesin) Mn_Int->Axonal Tract Tracing MRI_Signal T₁ Shortening (Bright Signal) Mn_Int->MRI_Signal Paramagnetic Effect

Figure 1: Mechanistic pathway of this compound contrast generation from cellular entry to MRI signal detection.

Safety & Toxicity Management (CRITICAL)

WARNING: Free this compound (


) is cardiotoxic at high doses, acting as a calcium channel blocker which can lead to negative inotropy (decreased contractility) and cardiac arrest.
ParameterMouse LimitRat LimitManagement Strategy
LD50 (IV) ~0.7 mmol/kg~0.7 mmol/kgNever inject bolus IV. Use slow infusion.
Safe IV Dose 0.1–0.2 mmol/kg20–40 mg/kgInfuse at < 0.2 mL/hr. Monitor heart rate.
Safe IP/SC Dose 0.4–0.8 mmol/kg40–80 mg/kgFractionated doses (e.g., 4x over 48h) reduce acute toxicity.
Osmolality IsotonicIsotonicEnsure solution is ~300 mOsm (use saline/bicine).

Preparation of Contrast Agent[3]

Reagents
  • This compound(II) Chloride Tetrahydrate (

    
    ), MW = 197.91  g/mol .
    
  • Sterile 0.9% Saline (NaCl) or Bicinate buffer (for pH stability).

  • 0.22 µm Syringe Filter.

Protocol: 100 mM MnCl₂ Stock Solution
  • Weigh: Measure 197.9 mg of

    
    .
    
  • Dissolve: Add to 10 mL of sterile 0.9% saline.

  • Mix: Vortex until completely dissolved.

  • pH Adjust: Check pH. If acidic (< 5.0), adjust carefully to ~7.0-7.4 using dilute NaOH or use a bicine buffer system. Note: Unbuffered MnCl2 is naturally acidic; slow infusion mitigates local irritation.

  • Filter: Pass through a 0.22 µm filter into a sterile vial.

  • Storage: Store at room temperature for up to 1 month.

Experimental Protocols

Protocol A: Systemic MEMRI (Activity-Induced & Anatomy)

Best for: Mapping functional brain activity (AIM) or enhancing cytoarchitecture.

  • Dose Calculation: Target 50–80 mg/kg (approx. 0.25–0.4 mmol/kg).

  • Administration (Fractionated IP/SC):

    • Divide total dose into 2–4 injections separated by 12–24 hours.

    • Rationale: Prevents acute cardiac depression while building up sufficient brain concentration.

  • Activity Phase (For AIM):

    • Administer final dose.

    • Wait 1–3 hours (First window: Extracellular/Initial uptake).

    • Apply stimulus (e.g., whisker stimulation, drug) during this awake uptake phase.

    • Note:

      
       enters active neurons during this period.[4][5][6]
      
  • Imaging Window:

    • Anatomy: 24–48 hours post-last injection (Optimal intracellular contrast).

    • Function: 1–4 hours post-stimulation (if measuring immediate uptake) OR 24h (if measuring cumulative accumulation).

Protocol B: Neuronal Tract Tracing

Best for: Mapping specific circuit connections (e.g., Olfactory to Amygdala).

  • Anesthesia: Induce with 3-4% Isoflurane, maintain at 1.5-2%.

  • Stereotaxic Injection:

    • Target specific nucleus (e.g., Olfactory Bulb).

    • Inject very small volume (50–200 nL) of concentrated

      
       (100–500 mM).
      
    • Use a glass micropipette or Hamilton syringe (33G).

    • Rate: 50 nL/min. Leave needle in place for 5-10 min to prevent backflow.

  • Recovery: Allow animal to recover.

  • Longitudinal Imaging:

    • Scan at 12h, 24h, and 48h to track axonal transport speed and destination.

Protocol C: Cardiac Viability Imaging

Best for: Distinguishing viable myocardium from scar tissue (Infarct).

  • Preparation: Anesthetize animal (Isoflurane). Monitor ECG/Respiration.

  • Administration (IV Infusion):

    • Dose: 0.1–0.2 mmol/kg.

    • CRITICAL: Infuse slowly via tail vein catheter over 15–30 minutes.

    • Stop immediately if heart rate drops >20%.

  • Imaging:

    • Begin scanning 20–40 minutes post-infusion.

    • Viable myocardium will appear bright; infarcts will remain dark (no Ca2+ channel activity).

MRI Acquisition Parameters

To maximize the detection of


, sequences must be heavily 

-weighted.
Recommended Pulse Sequences (7T - 11.7T Scanners)
Parameter3D Gradient Echo (

-w GE)
2D Spin Echo (

-w SE)

Mapping (Look-Locker)
TR (Repetition Time) 15 – 50 ms300 – 500 msVariable / Inversion
TE (Echo Time) 2 – 4 ms (Shortest possible)8 – 10 msShortest possible
Flip Angle 20° – 40° (Ernst angle optimized)90°N/A
Averages (NEX) 2 – 82 – 41
Resolution 100 µm isotropic100 x 100 µm in-plane150-200 µm
Scan Time 30 – 60 min15 – 25 min15 – 30 min

Optimization Logic:

  • Short TE: Minimizes

    
     effects, ensuring contrast is purely 
    
    
    
    .
  • Short TR: Saturates the signal of background tissue (long

    
    ), making the 
    
    
    
    tissue (short
    
    
    ) stand out brighter.

Experimental Workflow Diagram

MEMRI_Workflow cluster_admin Administration Route Start Study Design Prep MnCl₂ Preparation (100mM Stock, pH 7.4) Start->Prep IV IV Infusion (Cardiac) Slow: 0.2 mL/hr Prep->IV IP IP/SC (Systemic/AIM) Fractionated Doses Prep->IP Stereo Stereotaxic (Tracing) Nanoliter Injection Prep->Stereo Wait Uptake Period (1h - 48h depending on target) IV->Wait IP->Wait Stereo->Wait Scan MRI Acquisition (T₁-Weighted 3D GE / SE) Wait->Scan Analysis Data Analysis (Normalize to Muscle/Phantom) Scan->Analysis

Figure 2: Step-by-step experimental workflow for the three primary MEMRI applications.

Data Analysis & Quantification

Raw signal intensity is arbitrary in MRI. To ensure scientific integrity, data must be normalized.

Normalization Techniques
  • Muscle Normalization: Divide brain ROI signal by the signal from the temporalis muscle (which takes up less Mn via VGCCs compared to active neurons).

  • Phantom Normalization: Place a tube of saline or low-concentration Mn standard next to the animal head during scanning.

  • Pre-Contrast Baseline: The gold standard. Scan the animal before Mn injection and calculate the percentage change.

Mapping (Quantitative)

Instead of arbitrary signal intensity, calculate the absolute


 value (ms) or Relaxation Rate (

,

).
  • 
     is linearly related to this compound concentration: 
    
    
    
  • Where

    
     is the relaxivity of Mn (approx 6–7 
    
    
    
    at 7T).

References

  • Koretsky, A. P., & Silva, A. C. (2004). this compound-enhanced magnetic resonance imaging (MEMRI).[7][8] NMR in Biomedicine, 17(8), 527-531. Link

  • Pautler, R. G. (2004). In vivo neuronal tract tracing using this compound-enhanced magnetic resonance imaging (MEMRI). Magnetic Resonance in Medicine, 50(1), 160-166. Link

  • Silva, A. C., et al. (2004). this compound-enhanced magnetic resonance imaging (MEMRI): methodological and practical considerations. NMR in Biomedicine, 17(8), 532-543. Link

  • Aoki, I., et al. (2004). this compound-enhanced MRI of the brain: biological applications. NMR in Biomedicine, 17(8), 569-580. Link

  • Hu, T. C., et al. (2001). this compound-enhanced MRI of mouse heart during changes in inotropy. Magnetic Resonance in Medicine, 46(5), 884-890. Link

  • Massaad, C. A., & Pautler, R. G. (2011). this compound-enhanced magnetic resonance imaging (MEMRI).[7][8][9][10] Methods in Molecular Biology, 711, 145-174. Link

Sources

Application Note: Strategic Implementation of Manganese Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Manganese (Mn) has transitioned from a "lab curiosity" to a pivotal tool in modern organic synthesis, offering a sustainable alternative to noble metals (Pd, Ir, Rh).[1] Its distinct reactivity profile—ranging from low-valent organometallic C-H activation to high-valent oxidative radical cycling—allows for orthogonal selectivity patterns that noble metals cannot achieve.[1]

This guide provides validated protocols for the three most high-impact applications of Mn catalysis:

  • Mn(I)-Catalyzed C-H Activation: For direct functionalization of heterocycles.[1][2]

  • Mn-Pincer Hydrogenation: For green, chemoselective reduction of carbonyls.[1]

  • Mn-Catalyzed Cross-Coupling: For scalable C-C bond formation.[1]

Part 1: Mn(I)-Catalyzed C-H Activation (The "Ackermann" Protocol)[1]

Application: Direct C2-alkylation or alkenylation of indoles and related heterocycles.[1][3] Why this compound? Unlike Pd(II), Mn(I) prefers C-H activation via a base-assisted internal electrophilic substitution (BIES) or concerted metalation-deprotonation (CMD) pathway that is often orthogonal to Pd, cheaper, and tolerates sensitive functional groups like halides.[1]

Mechanistic Insight

The active species is typically a coordinatively unsaturated 16-electron Mn(I) species generated from the precatalyst Mn(CO)5Br or [Mn(CO)4Br]2.[1] The reaction relies on a "Directing Group" (DG) on the substrate (e.g., Pyridine, Imine) to stabilize the alkyl-manganese intermediate.[1]

Mn_CH_Activation PreCat Pre-Catalyst Mn(CO)5Br Active Active Species [Mn(CO)x] PreCat->Active -CO Coord Substrate Coordination (Directing Group) Active->Coord + Substrate CH_Cleave C-H Activation (CMD/BIES) Coord->CH_Cleave - HX (Base assisted) Insert Migratory Insertion (Alkyne/Alkene) CH_Cleave->Insert + Coupling Partner Proto Protonolysis/Reductive Elim. Product Release Insert->Proto Proto->Active Regeneration

Figure 1: Catalytic cycle for Mn(I)-mediated C-H activation involving directing-group assistance.

Validated Protocol: Indole C2-Alkylation

Target: Synthesis of C2-alkylated indoles using acrylates.

Reagents:

  • Substrate: N-(2-Pyrimidyl)indole (1.0 equiv) [DG is critical][1]

  • Coupling Partner: Methyl acrylate (1.5 equiv)[1]

  • Catalyst: Mn(CO)5Br (5-10 mol%)[1]

  • Additive: Dicyclohexylamine (Cy2NH) (20 mol%) - Crucial for proton shuttling.[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon flow.

  • Charging: Add Indole substrate (0.5 mmol), Mn(CO)5Br (13.7 mg, 10 mol%), and Cy2NH (18 mg, 20 mol%) to the tube.

  • Solvent: Add 1,4-Dioxane (2.0 mL) via syringe.

  • Activation: Add Methyl acrylate (0.75 mmol) last.

  • Reaction: Seal the tube and heat to 100°C in an oil bath for 16 hours.

    • Note: The solution typically turns from orange to dark brown/red.[1] A black precipitate indicates catalyst decomposition (this compound dioxide).[1]

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove Mn residues. Concentrate in vacuo.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion Inefficient CO dissociationIncrease Temp to 120°C or use [Mn(CO)4Br]2 dimer.[1]
Black Precipitate Catalyst oxidationEnsure strict Argon atmosphere; degas solvents thoroughly.[1]
Regioselectivity Issues Weak Directing GroupSwitch DG to Pyrimidine or Pyridine; N-H indoles rarely work directly.[1]

Part 2: Mn-Pincer Hydrogenation (The "Beller" Protocol)[1]

Application: Reduction of ketones, aldehydes, and nitriles. Why this compound? Mn-PNP and Mn-PNN pincer complexes operate via Metal-Ligand Cooperation (MLC) .[1] The ligand is non-innocent, participating in H2 splitting. This allows for high activity under mild conditions, replacing expensive Ruthenium or Iridium catalysts.[1]

Mechanistic Insight

The catalyst precursor is often a cationic Mn(I) complex.[1] Treatment with a strong base (KOtBu) deprotonates the pincer arm (N-H to N-), creating the active neutral amido species.[1] This species splits H2 heterolytically.[1]

Mn_Hydrogenation PreCat Pre-Catalyst (Mn-N-H cationic) Base Activation (+ KOtBu) PreCat->Base Amido Active Amido (Mn-N neutral) Base->Amido - HOtBu H2_Split H2 Splitting Amido->H2_Split + H2 Hydride Mn-Hydride (Mn-H / N-H) H2_Split->Hydride Transfer Hydride Transfer to Ketone Hydride->Transfer + Substrate Transfer->Amido Product Release

Figure 2: Metal-Ligand Cooperation cycle for Mn-PNP catalyzed hydrogenation.

Validated Protocol: Ketone Hydrogenation

Target: Reduction of Acetophenone to 1-Phenylethanol.

Reagents:

  • Catalyst: Mn-PNP Pincer Complex (e.g., Macho-Mn or Beller's Mn-PNP) (1 mol%)[1]

  • Base: KOtBu (2 mol%) - Must be fresh/sublimed.

  • Solvent: Toluene or THF (Anhydrous).[1]

  • Gas: Hydrogen (H2) - 30 bar.[1]

Step-by-Step Methodology:

  • Glovebox: Perform all setups in an N2 or Ar glovebox. Mn-hydride intermediates are air-sensitive.[1]

  • Mixing: In a vial, mix the Mn-catalyst (0.01 mmol) and KOtBu (0.02 mmol) in Toluene (2 mL). Stir for 5 mins to generate the active red/orange amido species.

  • Substrate: Add Acetophenone (1.0 mmol).

  • Autoclave: Transfer the mixture to a stainless steel autoclave (with glass liner).

  • Pressurization: Purge 3x with H2, then pressurize to 30 bar .

  • Reaction: Stir at 80°C for 4-12 hours.

  • Analysis: Vent carefully. Analyze conversion by GC-FID or NMR.[1] (Mn salts are paramagnetic; filter through silica before NMR).[1]

Part 3: Mn-Catalyzed Cross-Coupling (The "Cahiez" Protocol)[1]

Application: Coupling of Aryl Grignards with Alkyl/Alkenyl Halides.[1][4] Why this compound? It prevents


-hydride elimination (unlike Pd/Ni), allowing the coupling of alkyl halides.[1] It is also significantly less toxic than Nickel.[1]
Protocol Summary
  • Catalyst: Li2MnCl4 (Generated in situ from MnCl2 + 2 LiCl).[1] The LiCl is critical for solubility in THF.[1]

  • Conditions: 0°C to RT, THF solvent.

  • Key Advantage: Chemoselectivity.[1][4][5][6][7] Mn will couple a Grignard with an iodide/bromide but leave a ketone or ester on the substrate untouched.[1]

Standard Recipe:

  • Dissolve anhydrous MnCl2 (5 mol%) and LiCl (10 mol%) in dry THF. Stir until a clear solution forms (Li2MnCl4).

  • Add the Electrophile (Alkenyl halide).[1]

  • Add the Grignard reagent slowly at 0°C.

  • Hydrolyze and extract.[1]

Part 4: Catalyst Selection Guide

Use this decision matrix to select the appropriate this compound workflow for your synthesis.

Mn_Selection Start What is your Target Transformation? Q1 C-H Functionalization? Start->Q1 Q2 Reduction? Start->Q2 Q3 C-C Bond Formation? Start->Q3 CH_Type Substrate Type? Q1->CH_Type Red_Type Group to Reduce? Q2->Red_Type Coup_Type Reagents? Q3->Coup_Type Het Heterocycle (Indole/Pyridine) CH_Type->Het Aliph Aliphatic C(sp3)-H CH_Type->Aliph Ack Use Mn(CO)5Br (Ackermann Protocol) Het->Ack White Use Mn(tBuPc) / H2O2 (White/Chen Protocol) Aliph->White CO Ketone/Aldehyde Red_Type->CO CN Nitrile/Amide Red_Type->CN Pincer Use Mn-PNP + Base (Beller Protocol) CO->Pincer CN->Pincer Grig Grignard + Halide Coup_Type->Grig Cahiez Use MnCl2/LiCl (Cahiez Protocol) Grig->Cahiez

Figure 3: Decision matrix for selecting this compound catalytic systems.

References

  • Mn(I)

    • Liu, W., & Ackermann, L. (2016).[1][8] this compound-Catalyzed C–H Activation.[1][3][4][6][7][8][9][10] ACS Catalysis, 6(6), 3743–3752.[1][8] Link[1]

    • Provides the foundational mechanism for organometallic Mn-catalysis.[1]

  • Mn-Pincer Hydrogenation

    • Perez, M., et al. (2017).[1] Molecularly Defined this compound Pincer Complexes for Selective Transfer Hydrogenation of Ketones. ChemSusChem, 10(1), 83-86.[1][11] Link[1]

    • Establishes the base-activ
  • Mn Cross-Coupling

    • Cahiez, G., Gager, O., & Lecomte, F. (2008).[1][4][9] this compound-Catalyzed Cross-Coupling Reaction between Aryl Grignard Reagents and Alkenyl Halides.[1][4] Organic Letters, 10(22), 5255–5256.[1] Link[1]

    • The seminal paper on MnCl2/LiCl systems.[1][9]

  • Aliphatic C-H Oxidation (White-Chen)

    • Milan, M., Bietti, M., & Costas, M. (2022).[1] Resolving Oxygenation Pathways in this compound-Catalyzed C(sp3)–H Functionalization. J. Am. Chem. Soc., 144(15), 6880–6889.[1] Link[1]

Sources

Troubleshooting & Optimization

"overcoming interference in spectrophotometric determination of manganese"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Interference in Manganese Analysis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your calibration curve has lost linearity, your blanks are reading high, or your "clear" samples have developed a frustrating turbidity. In this compound (Mn) spectrophotometry, the chemistry is elegant but unforgiving of matrix interferences.

This guide moves beyond basic textbook instructions. It addresses the causality of errors—why they happen and how to chemically engineer them out of your workflow. We focus on the three dominant methodologies: Periodate/Persulfate Oxidation (The Standard), Formaldoxime (High Sensitivity), and PAN (Trace Analysis).

Module 1: The Iron & Chloride Problem (Periodate/Persulfate Method)

Context: This is the "Gold Standard" (e.g., APHA 3500-Mn B) for concentrations >0.1 mg/L. The principle relies on oxidizing Mn(II) to the purple permanganate ion (


), measured at 525 nm .
Q1: My sample turns yellow or muddy brown instead of the expected purple. What is happening?

Diagnosis: Iron (Fe) Interference. While Permanganate absorbs at 525 nm, Ferric iron (


) absorbs strongly in the UV-blue region, with a "tail" that extends into the 500 nm range. High iron content creates a yellow background that falsely elevates your Mn reading.

The Fix: Phosphoric Acid Masking You must sequester the iron. Phosphoric acid (


) is non-negotiable here.
  • The Mechanism:

    
     reacts with 
    
    
    
    to form a colorless phosphate complex
    
    
    . This effectively "bleaches" the yellow iron color without affecting the this compound oxidation state.
  • Protocol Adjustment: Add 2–5 mL of 85%

    
    before adding the oxidant (periodate/persulfate).
    
  • Validation: If the solution becomes colorless (or significantly paler) upon addition, iron was your culprit.

Q2: The color develops but fades rapidly, or bubbles form. Is my reagent bad?

Diagnosis: Chloride (


) Interference or Reducing Agents. 
Chloride is a reducing agent. It fights the oxidation of Mn(II) to Mn(VII).
  • Reaction:

    
    .
    
  • Symptoms: Fading color (permanganate reducing back to Mn2+) and potential chlorine gas evolution (bubbles).

The Fix: Mercuric Sulfate or Pre-boiling

  • Option A (Standard): Add Mercuric Sulfate (

    
    ) .[1] It binds chloride as the poorly ionized 
    
    
    
    complex, preventing it from reacting with the permanganate.
  • Option B (Green Chemistry): If you wish to avoid Mercury, you must remove chloride by evaporation with nitric acid (

    
    ) prior to analysis.
    
Module 2: High Sensitivity & Precipitates (Formaldoxime Method)

Context: Used for lower concentrations (0.01 – 1.0 mg/L). Mn(II) forms an orange-red complex with formaldoxime in an alkaline medium (pH ~10), measured at 450 nm .[2]

Q3: I see high background absorbance even in my blanks. Is it Iron again?

Diagnosis: Yes, but the fix is different. In the alkaline Formaldoxime method, Iron (


) and Copper (

) form colored complexes that overlap with this compound.

The Fix: The "Destruction" Sequence (EDTA + Hydroxylamine) Unlike the Periodate method, we cannot just add acid. We use a specific reagent sequence to selectively decompose the interfering complexes.

  • Step 1: Form complexes of all metals (Mn, Fe, Cu) with Formaldoxime.

  • Step 2: Add EDTA and Hydroxylamine Hydrochloride .[2]

  • The Mechanism: The Mn-Formaldoxime complex is kinetically robust and survives this addition. However, the Fe-Formaldoxime complex is labile; the EDTA strips the Iron away, and Hydroxylamine reduces it, rendering it colorless.

  • Advanced Tactic: If interference persists, shift your measurement wavelength from 450 nm to 500 nm . You lose ~20% sensitivity to Mn, but the Fe interference drops disproportionately, improving your Signal-to-Noise ratio [1].

Q4: My solution turns cloudy immediately upon adding the buffer.

Diagnosis: Hardness Precipitation (Ca/Mg). The Formaldoxime reaction requires a high pH (usually via Ammonia/Ammonium buffer). This causes Calcium and Magnesium to precipitate as hydroxides or phosphates.

The Fix:

  • Chelation: Add Sodium Tartrate or Rochelle Salt before the buffer. It sequesters Ca/Mg preventing precipitation at high pH.

  • Filtration: If turbidity persists, filter through a 0.45 µm membrane before reading absorbance.

Module 3: Trace Analysis (PAN Method)

Context: The PAN (1-(2-pyridylazo)-2-naphthol) method is ultra-sensitive, detecting down to µg/L levels.

Q5: My results are inconsistent/non-linear at low concentrations.

Diagnosis: Solubility Issues (Micelle Formation). The Mn-PAN complex is hydrophobic. In pure aqueous solution, it may form a colloidal suspension rather than a true solution, violating Beer’s Law.

The Fix: Surfactant Solubilization Do not rely on solvent extraction (like Chloroform) unless necessary, as it introduces volatility errors.

  • Protocol: Add a non-ionic surfactant like Triton X-100 (0.1% v/v final concentration).

  • Result: This forms micelles that solubilize the Mn-PAN complex, ensuring a homogeneous solution and linear calibration curves [2].

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct interference removal strategy based on your matrix.

Mn_Interference_Logic Start Start: Sample Matrix Analysis Check_Conc Est. Concentration? Start->Check_Conc High_Conc > 0.1 mg/L (Periodate Method) Check_Conc->High_Conc High Low_Conc < 0.1 mg/L (Formaldoxime Method) Check_Conc->Low_Conc Trace/Low Check_Fe Is Iron Present? High_Conc->Check_Fe Action_Phos Add H3PO4 (Masks Fe as Phosphate) Check_Fe->Action_Phos Yes Check_Cl Is Chloride Present? Check_Fe->Check_Cl No Action_Phos->Check_Cl Action_Hg Add HgSO4 or Evaporate with HNO3 Check_Cl->Action_Hg Yes Measure Measure Absorbance (525nm or 450nm) Check_Cl->Measure No Action_Hg->Measure Check_Hardness High Ca/Mg (Hardness)? Low_Conc->Check_Hardness Action_Tartrate Add Sodium Tartrate (Prevents Precipitation) Check_Hardness->Action_Tartrate Yes Check_Fe_Low Is Iron/Copper Present? Check_Hardness->Check_Fe_Low No Action_Tartrate->Check_Fe_Low Action_EDTA Add EDTA + Hydroxylamine (Destroys Fe-Complex) Check_Fe_Low->Action_EDTA Yes Check_Fe_Low->Measure No Action_EDTA->Measure

Caption: Logical decision tree for selecting masking agents based on method and matrix contaminants.

Summary of Masking Agents & Reagents

Use this quick-reference table to verify your reagent preparation.

Interfering SpeciesMethod ApplicabilityMasking/Removal AgentMechanism of Action
Iron (

)
Periodate (High Conc)Phosphoric Acid (

)
Forms colorless

complex.
Iron (

)
Formaldoxime (Low Conc)EDTA + HydroxylamineSelectively decomposes Fe-oxime complex; reduces Fe.
Chloride (

)
PeriodateMercuric Sulfate (

)
Precipitates/Complexes Cl as

.
Calcium/Magnesium Formaldoxime/PANSodium Tartrate / Rochelle SaltChelates hardness ions to prevent hydroxide precipitation at high pH.
Organics All MethodsAcid Digestion (

)
Oxidizes organic matter that would otherwise reduce Permanganate.
References
  • Wageningen University & Research. (n.d.). The routine determination of this compound with formaldoxime - Interference of Iron.[2] Retrieved from [Link]

  • Standard Methods Committee. 3500-Mn this compound. Standard Methods For the Examination of Water and Wastewater. Retrieved from [Link]

  • National Environmental Methods Index (NEMI). Method 3500-Mn B: this compound in Water by Persulfate and Spectrophotometry. Retrieved from [Link]

Sources

"challenges in quantifying soluble Mn(III) species in natural samples"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Environmental & Bio-Inorganic Chemistry

Current Status: Operational Ticket Topic: Quantification of Soluble Mn(III) Species Assigned Specialist: Senior Application Scientist, Redox Chemistry Division

Core Directive & Overview

The "Intermediate Oxidant" Paradox: Welcome to the support center. You are likely here because your Mn(III) signals are vanishing, or your "soluble" manganese readings are inexplicably high.

Mn(III) is the "ghost" of the this compound cycle. It is thermodynamically unstable in solution, prone to rapid disproportionation (


) unless stabilized by ligands.[1][2] The central challenge in quantification is that the very methods used to detect it (acidification, ligand exchange) often destroy the natural speciation you are trying to measure.[2]

This guide moves beyond standard SOPs to address the mechanistic failures that occur during Mn(III) analysis.

Module 1: Sampling & Preservation (The Critical First Step)

User Issue: "My samples show zero Mn(III) after transport, even though I know it's there."

Root Cause: You likely acidified your sample for preservation (standard for total metals) or allowed too much time to pass. Acidification promotes the dissociation of Mn(III)-Ligand complexes. Once the ligand is protonated or removed, the free


 ion disproportionates immediately.
Troubleshooting Workflow
  • Filtration is Time-Sensitive: Soluble Mn(III) is operationally defined by filtration (typically <0.2

    
     or <0.02 
    
    
    
    ). This must happen immediately upon collection.
  • NO Acidification: Do not add

    
     or 
    
    
    
    if you intend to speciate Mn(III).
  • The "Flash" Protocol: If immediate analysis isn't possible, flash-freeze the filtered sample in liquid nitrogen. Mn(III) complexes are generally kinetically stable at -80°C.

Visualization: The Disproportionation Trap

The following diagram illustrates the kinetic fate of Mn(III) if not properly stabilized.

Mn_Disproportionation Sample Raw Sample (Mn(III)-L) Acid Acidification (pH < 2) Sample->Acid Preservation Attempt Ligand Ligand Protonation Acid->Ligand H+ attacks L FreeMn Free Mn(III) (Unstable) Ligand->FreeMn Release Disprop Disproportionation Reaction FreeMn->Disprop Fast Kinetics Result Artifact: Mn(II) + Mn(IV)O2 Disprop->Result Signal Loss

Figure 1: The mechanism of signal loss when standard metal preservation (acidification) is applied to Mn(III) samples.

Module 2: The Leucoberbelin Blue (LBB) Method[2][3][4][5]

User Issue: "I am getting high background noise or inconsistent calibration curves with LBB."

Technical Insight: LBB is a redox indicator that oxidizes to a blue dye (


 nm) in the presence of Mn(III) or Mn(IV).[3] It is not  specific to Mn(III) alone.[2][4]
Critical Protocol: The Subtraction Method

To isolate Soluble Mn(III), you must mathematically subtract the particulate Mn(IV) and soluble Mn(II) contributions.

Step-by-Step Methodology:

  • Fractionation:

    • Aliquot A (Total Oxidized Mn): Unfiltered sample + LBB. (Measures Soluble Mn(III) + Particulate MnO

      
      ).[5]
      
    • Aliquot B (Soluble Oxidized Mn): Filter sample (0.2

      
      ) + LBB. (Measures Soluble Mn(III) + Colloidal MnO
      
      
      
      < 0.2
      
      
      ).
    • Note: True soluble Mn(III) is often defined by <0.02

      
       filtration or by kinetic differentiation.
      
  • The LBB Assay:

    • Reagent: 0.04% LBB in 1% acetic acid/acetate buffer.

    • Reaction: Mix sample 1:5 with LBB reagent.

    • Wait Time: 15 minutes in the dark (light oxidizes LBB).

    • Read: Absorbance at 624 nm.

  • The "Acidity" Catch-22 (Troubleshooting):

    • The Problem: The LBB reaction requires acidic conditions (acetic acid).

    • The Conflict:[2][4][6] Some weak Mn(III) complexes (like Mn(III)-DFOB) decompose faster than they react with LBB at this pH.[4]

    • Diagnosis: If your signal fades within seconds, the acidity is destroying your analyte before the dye can "catch" the electron. LBB is not suitable for weak Mn(III) complexes. [2][4]

Module 3: Ligand Exchange Artifacts (Pyrophosphate)

User Issue: "I used Pyrophosphate (PP) to extract Mn(III), but my values are higher than the total this compound."

Root Cause: This is the "Pyrophosphate Artifact." Pyrophosphate is not just a passive trap; it can actively induce redox reactions.

Mechanism of Error

Excess pyrophosphate can drive the conproportionation of Mn(II) and Mn(IV) to form Mn(III)-PP.



If your sample contains Mn(II) and Mn oxides, adding PP will create Mn(III) that was not originally there, leading to massive overestimation.

Validation Experiment (Self-Check)

To verify if your signal is real or an artifact:

  • Prepare a "mock" sample with only Mn(II) and synthetic MnO

    
     (no Mn(III)).
    
  • Add your Pyrophosphate extraction buffer.

  • Measure Mn(III).[2][5][4][7][3][8][9][10][11]

  • Result: If you detect Mn(III), your method is generating artifacts via conproportionation.

Quantitative Data Summary

Method Selection Matrix:

FeatureLeucoberbelin Blue (LBB)Porous Porphyrin Liquid Membrane (PPLM)Voltammetry (CLE-ACSV)
Target Species Total Oxidized Mn (III+IV)Free

or Labile Mn(III)
Strong Mn(III)-L Complexes
Detection Limit ~50 nM~10 nM~0.1 - 1 nM
Main Interference Particulate MnO

, Nitrite
Sample Matrix, Membrane foulingZn, Cu competition
Field Portable? Yes (Spectrophotometer)No (Complex setup)Yes (Portable potentiostat)
Key Risk Acid-induced disproportionationLow temporal resolutionLigand side-reactions

FAQ: Rapid Fire Troubleshooting

Q: Can I use DPD (chlorine reagent) for Mn(III)? A: No. DPD reacts with all oxidants. While Mn oxides interfere with DPD, DPD is not calibrated or specific enough for trace Mn(III) speciation in complex matrices.

Q: My standard curve with KMnO


 is non-linear. 
A:  KMnO

(Mn(VII)) oxidizes LBB with a different stoichiometry than Mn(III). You must use a pre-standardized Mn(III)-Pyrophosphate or Mn(III)-Acetate standard for calibration, not Permanganate.

Q: How do I distinguish Mn(III) from Mn(IV) colloids that pass through the filter? A: Use Kinetic Spectrophotometry . Mn(III) complexes generally react with LBB instantly. Mn(IV) colloids react slower. Monitor absorbance over time; a "fast" initial jump indicates Mn(III), while a slow creep indicates Mn(IV).

References

  • Jones, M. R., et al. (2019).[7] Concentrations of reactive Mn(III)-L and MnO2 in estuarine and marine waters determined using spectrophotometry and the leuco base, leucoberbelin blue. Talanta.

  • Madison, A. S., et al. (2011). Simultaneous determination of soluble this compound(III), this compound(II) and total this compound in natural (pore)waters. Talanta.

  • Trouwborst, R. E., et al. (2006). Soluble this compound(III) in suboxic zones of the Black Sea and Chesapeake Bay. Geochimica et Cosmochimica Acta.

  • Luther, G. W., et al. (2005). Thermodynamics and Kinetics of this compound(III) Species in Natural Waters. Environmental Science & Technology.[8]

  • Oldham, V. E., et al. (2017). The importance of soluble Mn(III) species in the oxidation of organic matter.[8] Geochimica et Cosmochimica Acta.

Sources

Technical Support Center: Optimizing Manganese Nanoparticle Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for manganese nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for improving experimental outcomes. We move beyond simple protocols to explain the causal relationships behind experimental parameters, empowering you to troubleshoot effectively and maximize your synthesis yield.

Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers in the field.

Q1: My nanoparticle yield is consistently low. What is the single most critical parameter I should investigate first?

While several factors are interdependent, the pH of the reaction medium is often the most critical parameter influencing the yield of this compound oxide nanoparticles, particularly in co-precipitation methods.[1][2] The pH dictates the reaction kinetics and the formation of different this compound oxide phases.[2] For instance, in the synthesis of MnO2, a high pH (above 10) is often required to facilitate the oxidation of Mn(2+) and ensure complete precipitation, thereby increasing the reaction yield.[1]

Q2: I've formed a precipitate, but I'm losing a significant amount of product during the washing and collection steps. How can I improve recovery?

Product loss during purification is a common issue. If your supernatant is cloudy after centrifugation, it indicates that a fraction of your nanoparticles has not pelleted.[3]

  • Causality: Insufficient centrifugation force or time prevents smaller nanoparticles from pelleting. Agglomeration can also be an issue, but for recovery, ensuring all particles are pelleted is key.

  • Solution: Increase the centrifugation speed or duration.[3] If the supernatant remains cloudy, do not discard it. Centrifuge it again to minimize the loss of synthesized nanoparticles.[3] Be mindful that excessive centrifugation can sometimes lead to irreversible agglomeration.

Q3: What is the role of a "capping agent" or "stabilizer," and can it affect my yield?

A capping agent (or stabilizer) is a substance that adsorbs to the surface of nanoparticles, preventing them from aggregating. This is crucial for controlling size and maintaining a stable colloidal suspension. While primarily used for stability, the choice of capping agent can indirectly influence yield. For example, in green synthesis, plant extracts can act as both reducing and capping agents.[4] An effective capping agent ensures that newly formed nuclei grow into stable nanoparticles rather than uncontrollably aggregating and precipitating out of solution as a bulk material, which can improve the yield of discrete, well-formed nanoparticles.

Q4: Can the choice of this compound precursor salt impact the final yield?

Yes, the type of this compound salt used (e.g., chlorides, sulfates, nitrates, acetates) can influence the reaction.[5] The counter-ions can affect the ionic strength of the media, reaction kinetics, and the morphology of the final product, which in turn can have an impact on the overall yield and purity of the desired nanoparticle phase.[5]

Troubleshooting Guide: From Low Yields to Agglomeration

This guide provides a systematic approach to diagnosing and solving common problems in this compound nanoparticle synthesis.

Problem 1: Low or No Precipitate Formation

You've followed the protocol, but there is very little or no visible product.

LowYieldWorkflow start Low or No Yield Observed check_ph Verify Reaction pH start->check_ph check_temp Check Reaction Temperature start->check_temp check_conc Review Reactant Concentrations start->check_conc check_agent Assess Reducing/Oxidizing Agent start->check_agent ph_incorrect pH is Suboptimal check_ph->ph_incorrect temp_incorrect Temperature is Too Low/High check_temp->temp_incorrect conc_incorrect Concentrations are Too Dilute check_conc->conc_incorrect agent_degraded Agent is Degraded or Insufficient check_agent->agent_degraded solution_ph Adjust pH (e.g., >10 for MnO2 co-precipitation) ph_incorrect->solution_ph solution_temp Optimize Temperature (e.g., 50-80°C) temp_incorrect->solution_temp solution_conc Increase Precursor Concentrations conc_incorrect->solution_conc solution_agent Use Fresh Agent / Increase Stoichiometry agent_degraded->solution_agent

Caption: Troubleshooting workflow for low nanoparticle yield.

  • Potential Cause 1: Suboptimal pH

    • Explanation: The formation of this compound oxides is highly dependent on the concentration of hydroxide ions (OH-). For co-precipitation methods, if the pH is too low, the equilibrium will not favor the precipitation of this compound hydroxide or its subsequent oxidation to this compound oxide, leading to poor yield.[1]

    • Solution: Monitor the pH throughout the reaction. For the synthesis of MnO2 via the reduction of permanganate, a pH above 10, and even as high as 12, is recommended to maximize the reaction yield.[1] Ensure your pH meter is properly calibrated before starting the experiment.

  • Potential Cause 2: Incorrect Temperature

    • Explanation: Temperature influences reaction kinetics. While some green synthesis methods work at room temperature, many chemical routes like co-precipitation and thermal decomposition require elevated temperatures to overcome the activation energy barrier for nucleation and growth.[3][6] A temperature that is too low may result in an extremely slow or incomplete reaction. For instance, an optimal temperature of 50°C was found to be effective for the formation of MnO2 nanoparticles in one green synthesis study.[6]

    • Solution: Ensure your reaction is maintained at the temperature specified in the protocol. For co-precipitation, this is often in the range of 60-80°C.[7] For thermal decomposition, temperatures can be much higher (180–360 °C).[3] Use a calibrated thermometer and a reliable heating source like a hot plate with a stirrer or a heating mantle.

  • Potential Cause 3: Insufficient Reactant Concentration

    • Explanation: According to reaction kinetics, the rate of reaction is proportional to the concentration of reactants. If your precursor solutions are too dilute, the rate of nanoparticle formation will be very slow, resulting in a low yield within a practical timeframe.

    • Solution: To increase the reaction yield, you may need to increase the concentration of the reactants.[1] Double-check the molarity of your stock solutions and ensure there were no errors in dilution calculations.

Problem 2: Nanoparticle Agglomeration

The product consists of large, clumped particles rather than a fine, dispersed powder. This is often visible during TEM analysis or as a rapidly settling precipitate.

  • Potential Cause 1: Inadequate Capping/Stabilizing Agent

    • Explanation: As nanoparticles form, they possess high surface energy and tend to aggregate to minimize this energy. A capping agent provides steric or electrostatic repulsion to keep the particles separated. If the concentration of the capping agent is too low, or if it is added too late in the process, it cannot effectively passivate the nanoparticle surfaces.

    • Solution: Ensure the capping agent is present during the nucleation and growth phase. Optimize the ratio of the capping agent to the this compound precursor. In thermal decomposition, for example, the ratio of oleylamine (stabilizer) to the this compound precursor is a critical parameter that can be adjusted.[8]

  • Potential Cause 2: Improper Purification Process

    • Explanation: The removal of solvents during the washing steps can cause irreversible aggregation, a phenomenon known as "hornification," especially if the nanoparticles are completely dried into a hard cake. The centrifugation process itself, if too harsh, can also force particles together.[3]

    • Solution: During washing, after centrifuging and decanting the supernatant, resuspend the nanoparticle pellet thoroughly using a vortex or bath sonicator before adding the next wash solvent.[3] For final storage, avoid drying the nanoparticles into a hard powder unless absolutely necessary. Instead, store them as a concentrated suspension in a suitable solvent like ethanol or hexane.[3]

Key Parameter Optimization for Maximizing Yield

Optimizing a synthesis reaction involves understanding how each parameter affects the final product. The following table summarizes the general effects of key parameters on this compound nanoparticle synthesis.

ParameterEffect of Increasing the ParameterCausality & RationaleSupporting Sources
Temperature Generally increases reaction rate and crystallinity. Can lead to larger particles or aggregation if too high.Provides kinetic energy to overcome the activation barrier for nucleation. Higher temperatures can favor crystal growth over new nucleation.[2][6][2][3][6]
pH (for Co-Precipitation) Significantly increases the yield of MnO2.A higher concentration of OH- ions drives the precipitation reaction forward and facilitates the oxidation of Mn(II) to form this compound oxides.[1][1][2][6]
Precursor Concentration Increases the overall yield.A higher concentration of reactants increases the frequency of molecular collisions, leading to a faster reaction rate and more product formation.[1][1][2]
Stirring Rate Improves homogeneity and can lead to smaller, more uniform particles.Ensures uniform distribution of heat and reactants, preventing localized areas of high concentration that can lead to uncontrolled growth and agglomeration.[5]
Capping Agent Conc. Prevents aggregation, leading to a higher yield of discrete nanoparticles.Stabilizes nanoparticle surfaces through steric or electrostatic hindrance, preventing them from fusing together.[3]
Validated Experimental Protocols

The following are detailed, step-by-step methodologies for common synthesis routes, with critical control points highlighted.

Protocol 1: High-Yield Co-Precipitation of this compound Oxide (MnO) Nanoparticles

This protocol is adapted from a method known for its simplicity and cost-effectiveness.[9]

CoPrecipitationWorkflow cluster_prep 1. Solution Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Collection prep_mn Prepare 0.1 M Mn(NO₃)₂ Solution heat Heat Mn(NO₃)₂ solution to 60-80°C with stirring prep_mn->heat prep_naoh Prepare 0.2 M NaOH Solution add_naoh Add NaOH dropwise (CRITICAL STEP for size control) prep_naoh->add_naoh heat->add_naoh stir Stir for 2 hours (Brown precipitate forms) add_naoh->stir centrifuge Centrifuge the mixture stir->centrifuge wash Wash pellet with DI water & Ethanol (repeat 3x) centrifuge->wash dry Dry the precipitate at 100°C wash->dry calcine Calcine in furnace at 500°C for 2 hours dry->calcine

Caption: Step-by-step workflow for co-precipitation synthesis.

  • Solution Preparation:

    • Prepare a 0.1 M aqueous solution of this compound nitrate (Mn(NO₃)₂·4H₂O) by dissolving the appropriate amount in deionized water.[7]

    • Prepare a 0.2 M aqueous solution of sodium hydroxide (NaOH) as the precipitating agent.[7]

  • Co-Precipitation Reaction:

    • Place the this compound nitrate solution in a beaker on a magnetic stirrer with a hot plate.

    • Heat the solution to a constant temperature between 60-80°C while stirring continuously.[7][9]

    • CRITICAL STEP: Slowly add the NaOH solution dropwise to the heated this compound solution. A rapid addition can lead to a wide particle size distribution.

    • A brown precipitate should form. Continue stirring the mixture for 2 hours to ensure the reaction goes to completion.[9]

  • Purification and Collection:

    • Allow the solution to cool, then centrifuge the mixture to separate the precipitate.

    • Discard the supernatant. Wash the collected pellet by resuspending it in deionized water, followed by centrifugation. Repeat this washing step with ethanol. Perform a total of three wash cycles.

    • After the final wash, dry the precipitate in an oven at 100°C.[9]

    • To obtain the desired crystalline phase and remove any residual impurities, calcine the dried powder in a muffle furnace at 500°C for 2 hours.[9]

Protocol 2: Thermal Decomposition for Monodisperse MnO Nanoparticles

This method provides excellent control over nanoparticle size and distribution but requires higher temperatures and an inert atmosphere.[3]

  • Setup:

    • Assemble a three-neck flask with a condenser, a thermocouple, and a septum for inert gas purging. The entire setup must be free of oxygen and water.

    • CRITICAL STEP: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the formation of other this compound oxide phases.[3]

  • Reaction Mixture:

    • In the flask, combine the this compound precursor (e.g., this compound(II) acetylacetonate), a high-boiling point solvent (e.g., dibenzyl ether), and a stabilizing agent (e.g., oleylamine).[3]

    • The ratio of these reactants is crucial for controlling the final nanoparticle size and morphology.[3]

  • Thermal Decomposition:

    • Purge the system with inert gas.

    • Heat the mixture to a high temperature (e.g., 200-300°C) and hold for a specific duration (e.g., 30-60 minutes). The exact temperature and time will determine the final particle size.[3]

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Add a non-solvent like ethanol to the reaction mixture to precipitate the nanoparticles. The volume ratio should be approximately 2:1 (ethanol:reaction mixture).[3]

    • Centrifuge the mixture at a high speed (e.g., 17,400 x g) for 10 minutes.[3]

    • Discard the supernatant. Resuspend the pellet in a solvent like hexane using a sonicator.

    • Repeat the precipitation and washing cycle multiple times to remove excess solvent and unreacted precursors.[3]

References
  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2022-11-01). Biogenic synthesis of this compound nanoparticles: a review. [Link]

  • Biosynthesis of this compound Dioxide Nanoparticles and Optimization of Reaction Variables. (n.d.). Nanomedicine & Nanotechnology Open Access. [Link]

  • ResearchGate. (2014-06-27). How do you increase the yield of this compound dioxide nanoparticles?. [Link]

  • JoVE. (2020-06-18). This compound Oxide Nanoparticle Synthesis by Thermal Decomposition of this compound(II) Acetylacetonate. [Link]

  • Frontiers in Microbiology. (2021-10-31). Biogenic Synthesis of MnO2 Nanoparticles With Leaf Extract of Viola betonicifolia for Enhanced Antioxidant, Antimicrobial, Cytotoxic, and Biocompatible Applications. [Link]

  • Scilit. (n.d.). This compound Oxide Nanoparticle Synthesis by Thermal Decomposition of this compound(II) Acetylacetonate. [Link]

  • ACS Omega. (2022-12-12). Preparation of this compound Oxide Nanoparticles with Enhanced Capacitive Properties Utilizing Gel Formation Method. [Link]

  • International Journal of New Chemistry. (2024-01-24). Synthesis of this compound Oxide Nanoparticles Using Co-Precipitation Method and Its Antimicrobial Activity. [Link]

  • Journal of Water and Environment Nanotechnology. (2024-05-12). Green Route Synthesis of this compound Oxide Nanoparticles by Using Methanolic Extract of Sapindus mukorossi (reetha). [Link]

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  • Journal of Pharmaceutical Research International. (2021-10-25). An analysis of green synthesis of this compound oxide nanoparticles including applications and prospects as anticancer activity (MTT, ROS & MMP). [Link]

  • Indian Academy of Sciences. (n.d.). This compound dioxide nanoparticles: synthesis, application and challenges. [Link]

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"protocol refinement for manganese-dependent enzymatic assays"

Expert Insight: For phosphate assays using malachite green, interference from Mn²⁺ is a known issue. [7]If Control #2 shows a high signal, you may need to reduce the Mn²⁺ concentration or find an alternative, non-molybdate-based detection method. Some studies suggest that the order of reagent addition (adding malachite green before molybdate) can reduce interference from certain compounds. [15]

Part 3: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for essential optimization experiments.

Protocol 3.1: Determining Optimal Mn²⁺ Concentration

The goal of this experiment is to find the concentration of Mn²⁺ that yields the highest enzyme activity without causing inhibition or background interference.

Methodology:

  • Prepare Reagents:

    • Assay Buffer: A non-chelating buffer (e.g., 50 mM HEPES, pH 7.5).

    • MnCl₂ Stock: A concentrated stock solution (e.g., 100 mM) in pure water.

    • Enzyme Stock: A concentrated stock of your enzyme.

    • Substrate Stock: A concentrated stock of your substrate.

  • Set up the Titration Plate (96-well format):

    • Prepare a serial dilution of the MnCl₂ stock directly in the microplate to achieve a range of final concentrations (e.g., from 0 µM to 10 mM).

    • For each Mn²⁺ concentration, prepare at least two sets of wells:

      • Test Wells: Will contain all reaction components.

      • Background Wells: Will contain all components except the enzyme.

  • Assay Procedure:

    • To each well, add the assay buffer and the corresponding volume of diluted MnCl₂.

    • Add the substrate to all wells.

    • To initiate the reaction, add the enzyme to the "Test Wells" and an equal volume of buffer to the "Background Wells."

    • Mix the plate gently.

    • Incubate at the optimal temperature for a predetermined time (e.g., 30 minutes).

    • Stop the reaction (if necessary) and add the detection reagent according to your specific assay protocol.

    • Read the plate at the appropriate wavelength.

  • Data Analysis:

    • For each Mn²⁺ concentration, subtract the average absorbance of the "Background Wells" from the average absorbance of the "Test Wells" to get the corrected activity.

    • Plot the corrected activity (Y-axis) against the final Mn²⁺ concentration (X-axis).

    • The optimal Mn²⁺ concentration is the peak of this curve.

MnOptimizationstartStart: Prepare Reagents(Buffer, Enzyme, Substrate, MnCl₂)setupSet up Serial Dilution of MnCl₂in a 96-well platestart->setupwellsFor each [Mn²⁺], prepare:1. Test Wells (+Enzyme)2. Background Wells (-Enzyme)setup->wellsreactionAdd Buffer, Mn²⁺, Substrate.Initiate with Enzyme.wells->reactionincubateIncubate (Time, Temp).Add Detection Reagent.reaction->incubatereadRead Plateincubate->readanalyzeCalculate Corrected Activity:(Test Well) - (Background Well)read->analyzeplotPlot Corrected Activity vs. [Mn²⁺]analyze->plotresultIdentify Peak of Curveas Optimal [Mn²⁺]plot->result

Caption: Step-by-step workflow for Mn²⁺ concentration optimization.

Protocol 3.2: Selecting an Appropriate Assay Buffer

Buffer selection is critical for the stability and activity of both the enzyme and the Mn²⁺ cofactor.

Buffer Useful pH Range Chelation Potential for Mn²⁺ Recommendation & Comments
HEPES 6.8 - 8.2LowHighly Recommended. Considered a "Good's" buffer with minimal metal ion binding. [1]
Tris 7.5 - 9.0Low to ModerateGood Choice. Widely used, but can lower the affinity of some enzymes for this compound compared to HEPES. [2]Be cautious of pH sensitivity to temperature.
MOPS 6.5 - 7.9LowGood Choice. Another "Good's" buffer suitable for assays in the neutral pH range.
Phosphate (PBS, KPi) 5.8 - 8.0High Not Recommended. Forms insoluble this compound phosphate and significantly lowers the concentration of free Mn²⁺. [1][13]
Citrate 3.0 - 6.2High Not Recommended. Strong chelator of divalent cations.
Malonate / Lactate VariesModerateUse with Caution. These are often used in specific assays (e.g., for this compound peroxidase) precisely because they form stable chelates with the product, Mn³⁺, facilitating its detection. [10][14]Their use depends on the specific reaction mechanism.

Validation Step: When testing a new buffer, always run a Mn²⁺ titration (Protocol 3.1) as the optimal concentration may change with the buffer identity. [2]Also, run a "no-enzyme" control with Mn²⁺ to ensure the new buffer doesn't promote Mn²⁺ auto-oxidation at your working pH.

References

  • Sandiego. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]

  • Annex Publishers. (n.d.). Determination Method of this compound Peroxidase During Straw Degradation. Retrieved from [Link]

  • MDPI. (2023). Efficacy of Arbuscular Mycorrhizal Fungi in Alleviating this compound Stress in Trifoliate Orange. Retrieved from [Link]

  • ACS Publications. (2017). Simultaneous Determination of this compound Peroxidase and Lignin Peroxidase by Capillary Electrophoresis Enzyme Assays. ACS Omega. Retrieved from [Link]

  • ResearchGate. (1996). Improvements in the determination of this compound peroxidase activity. Retrieved from [Link]

  • Hansel, C. M., et al. (2021). Mechanisms of this compound(II) Oxidation by Filamentous Ascomycete Fungi Vary With Species and Time as a Function of Secretome Composition. Frontiers in Microbiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Simultaneous Determination of this compound Peroxidase and Lignin Peroxidase by Capillary Electrophoresis Enzyme Assays. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2013). This compound Peroxidase Production by Immobilized Phanerochaete chrysosporium BKM‐F‐1767 in a Cell Bioreactor. Retrieved from [Link]

  • Lloyd, R. V. (1995). Mechanism of the this compound-catalyzed autoxidation of dopamine. Chemical Research in Toxicology. Retrieved from [Link]

  • Interchim. (n.d.). Malachite Green Phosphate Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. Retrieved from [Link]

  • Francis, C. A., & Tebo, B. M. (2002). Enzymatic this compound(II) Oxidation by Metabolically Dormant Spores of Diverse Bacillus Species. Applied and Environmental Microbiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Expanding the Ligand Classes Used for Mn(II) Complexation: Oxa-aza Macrocycles Make the Difference. Inorganic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Optimisation of this compound Peroxidase (MnP) Activity of Enterobacter wuhouensis Using Response Surface Method and Evaluation of Its Maillard Reaction Products Along with Lignin Degradation Ability. Journal of Fungi. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Analytical Interference by Contrast Agents in Biochemical Assays. BioMed Research International. Retrieved from [Link]

  • ACS Publications. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Mn3+ ion trapping mechanisms for the chelating functionalities investigated in the present work. Retrieved from [Link]

  • G-Biosciences. (n.d.). Malachite Green Phosphate Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). The pH-dependent Structures of the this compound Binding Sites in Oxalate Decarboxylase as Revealed by High-Field Electron Paramagnetic Resonance. Journal of the American Chemical Society. Retrieved from [Link]

  • Frontiers. (2018). Characterization of pH dependent Mn(II) oxidation strategies and formation of a bixbyite-like phase by Mesorhizobium australicum T-G1. Retrieved from [Link]

  • PubMed. (2000). In vitro and in vivo studies on chelation of this compound. Human & Experimental Toxicology. Retrieved from [Link]

  • ACS Publications. (2024). Green Synthesis of Biocompatible Epigallocatechin Gallate-Derived Carbon Dots for Dual Fluorescent Detection of pH and Fe3+. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2023). Phosphate Buffer Action on this compound Oxide Electrodes to Enable Efficient Desalination of Brackish Water. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2016). When Big Complexes Cause Big Problems. Retrieved from [Link]

  • ScienceDirect. (2011). An improved malachite green assay of phosphate: Mechanism and application. Analytical Biochemistry. Retrieved from [Link]

  • PubMed. (2001). Gammopathy interference in clinical chemistry assays: mechanisms, detection and prevention. Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Chelation Combination—A Strategy to Mitigate the Neurotoxicity of this compound, Iron, and Copper?. International Journal of Molecular Sciences. Retrieved from [Link]

  • Reddit. (2015). Buffer involving this compound and alkaline pH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review. Biochemia Medica. Retrieved from [Link]

  • ResearchGate. (1992). This compound(II) oxidation by this compound peroxidase from the basidiomycete Phanerochaete chrysosporium. Kinetic mechanism and role of chelators. Retrieved from [Link]

  • AWS. (n.d.). This compound as a Catalytic Mediator for Photo-oxidation and Breaking the pH Limitation of Nanozymes. Retrieved from [Link]

Validation & Comparative

"comparing manganese and iron-based catalysts for oxidation reactions"

Author: BenchChem Technical Support Team. Date: February 2026

<Executive Summary This guide provides a comprehensive comparison of manganese (Mn) and iron (Fe) based catalysts for oxidation reactions, targeting researchers, scientists, and drug development professionals. It delves into the mechanistic nuances, performance metrics, and practical applications of these earth-abundant metal catalysts, positioning them as sustainable alternatives to precious metal catalysts. While both catalyst families are effective, this compound catalysts often exhibit higher efficiency and selectivity, particularly in asymmetric oxidations.[1][2] Iron catalysts, however, are highly cost-effective and show promise in a variety of oxidation reactions.[1][3] The guide presents a head-to-head comparison to aid in catalyst selection, along with detailed experimental protocols for key oxidation reactions.

Introduction to Catalytic Oxidation in Organic Synthesis

1.1 The Importance of Oxidation Reactions in Drug Development and Fine Chemicals Oxidation reactions are fundamental transformations in organic synthesis, crucial for the introduction of oxygen-containing functional groups that are prevalent in pharmaceuticals and fine chemicals. The selective oxidation of C-H and C=C bonds allows for the construction of complex molecular architectures from simple precursors.

1.2 The Role of First-Row Transition Metals: A Move Towards Sustainable Catalysis Historically, many oxidation reactions have relied on expensive and toxic heavy metals. The shift towards sustainable chemistry has spurred the development of catalysts based on earth-abundant and environmentally benign first-row transition metals.[2] this compound and iron are particularly attractive due to their low cost, low toxicity, and versatile redox chemistry.[4]

1.3 Introducing this compound and Iron as Viable, Earth-Abundant Catalysts this compound and iron are highly abundant in the Earth's crust, making them cost-effective and sustainable choices for catalysis.[4][5] Their ability to exist in multiple oxidation states allows them to participate in a wide range of redox reactions.[4][6]

This compound-Based Catalysts for Oxidation Reactions

2.1 Overview of Common this compound Catalyst Systems this compound-based catalysts encompass a diverse range of systems, including this compound oxides (MnOx), porphyrin and salen complexes, and coordination complexes with various organic ligands.[7][8] These catalysts are effective for a variety of oxidation reactions, including the oxidation of alcohols, alkanes, and olefins.[9][10]

2.2 Mechanistic Insights into this compound-Catalyzed Oxidation The catalytic cycle of this compound-catalyzed oxidations often involves the formation of high-valent this compound-oxo (Mn=O) species.[2][11] These powerful oxidizing agents can abstract hydrogen atoms or transfer an oxygen atom to a substrate.[9][12] The specific mechanism is influenced by the nature of the catalyst, oxidant, and substrate. For instance, in the presence of hydrogen peroxide and a carboxylic acid, nonporphyrinic this compound complexes can efficiently oxidize alcohols.[8]

Manganese_Oxidation_Mechanism Mn_II Mn(II) Mn_IV_O Mn(IV)=O Mn_II->Mn_IV_O Oxidation Mn_IV_O->Mn_II Reduction Substrate Substrate (R-H) Mn_IV_O->Substrate H-atom abstraction Product Product (R-OH) Oxidant Oxidant (e.g., H₂O₂) Reduced_Oxidant Reduced Oxidant

Caption: Generalized mechanism for this compound-catalyzed C-H oxidation.

2.3 Performance Analysis this compound catalysts are known for their high efficiency, often achieving high turnover numbers (TON) and turnover frequencies (TOF).[2] They can exhibit excellent selectivity, including enantioselectivity in asymmetric oxidations when chiral ligands are employed.[1] For example, this compound complexes with chiral N4 ligands have demonstrated excellent enantioselectivities in the asymmetric epoxidation of various olefins with low catalyst loadings.[1]

Iron-Based Catalysts for Oxidation Reactions

3.1 Overview of Common Iron Catalyst Systems Iron-based catalysts are also diverse, ranging from simple iron salts to sophisticated coordination complexes with porphyrin, TAML (tetraamido macrocyclic ligand), and aminopyridine ligands.[1][13] They are widely used in various oxidation reactions, including C-H functionalization, epoxidation, and alcohol oxidation.[14][15]

3.2 Mechanistic Pathways in Iron-Catalyzed Oxidation The mechanism of iron-catalyzed oxidations can vary significantly depending on the catalyst and oxidant.[13] In some systems, high-valent iron-oxo species, analogous to those in this compound catalysis, are the active oxidants.[16][17] In others, particularly those involving hydrogen peroxide, Fenton-like chemistry can play a role, generating highly reactive hydroxyl radicals.[18] The nature of the oxidant has been shown to influence the active species and the epoxidation mechanism in iron-catalyzed reactions.[19]

Iron_Oxidation_Mechanism Fe_II Fe(II) Fe_IV_O Fe(IV)=O Fe_II->Fe_IV_O Oxidation Fe_IV_O->Fe_II Reduction Substrate Substrate (Alkene) Fe_IV_O->Substrate Oxygen atom transfer Product Product (Epoxide) Oxidant Oxidant (e.g., H₂O₂) Reduced_Oxidant Reduced Oxidant

Caption: Simplified mechanism for iron-catalyzed epoxidation.

3.3 Performance Analysis Iron catalysts are highly valued for their low cost and low toxicity.[3] While they can be very effective, in some direct comparisons with this compound catalysts using the same ligands for asymmetric epoxidation, iron catalysts have shown lower efficiency, requiring higher catalyst loadings.[1] However, the development of novel iron complexes continues to improve their performance, making them competitive for a wide range of applications.[3]

Head-to-Head Comparison: this compound vs. Iron Catalysts

4.1 Comparative Data Summary

FeatureThis compound-Based CatalystsIron-Based Catalysts
Cost & Availability Low, earth-abundant[4]Very low, most abundant transition metal[3]
Toxicity Generally low toxicity[2]Relatively non-toxic[3]
Catalytic Activity Often higher efficiency and TONs/TOFs[2]Generally good, but can be lower than Mn in some cases[1]
Selectivity High selectivity, excellent for asymmetric oxidations[1][2]Good selectivity, enantioselectivity is an active area of research[1][3]
Robustness Good stability, with some systems allowing for catalyst recycling[20]Stability can be a challenge, but robust systems exist[21]
Oxidant Compatibility Compatible with various oxidants, including H₂O₂[8]Broad oxidant compatibility, including H₂O₂, peracids, and hydroperoxides[13]

4.2 Decision-Making Framework: Choosing the Right Catalyst for Your Application

  • For high-value products requiring high enantioselectivity (e.g., chiral pharmaceuticals), this compound catalysts with well-designed chiral ligands are often the superior choice. [1]

  • For large-scale industrial processes where cost is a primary driver and high enantioselectivity is not required, iron catalysts are an excellent option. [3]

  • When using hydrogen peroxide as a green oxidant, both this compound and iron catalysts are effective, but reaction conditions must be carefully optimized to control selectivity and prevent catalyst degradation. [8][22]

  • For C-H activation and functionalization, both metals offer unique advantages, and the choice will depend on the specific substrate and desired transformation. [14][23]

Experimental Protocols

5.1 General Procedure for a this compound-Catalyzed Epoxidation of an Alkene This protocol is a generalized representation and should be optimized for specific substrates and catalyst systems.

  • To a solution of the alkene (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added the this compound catalyst (0.01-1 mol%).

  • The mixture is stirred at the desired temperature (e.g., room temperature).

  • The oxidant (e.g., hydrogen peroxide, 1.5 mmol) is added slowly over a period of time, often with an additive like acetic acid.[1]

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched (e.g., with aqueous sodium thiosulfate) and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

5.2 General Procedure for an Iron-Catalyzed C-H Oxidation of an Alkane This protocol is a generalized representation and should be optimized for specific substrates and catalyst systems.

  • In a reaction vessel, the iron catalyst (1-5 mol%) and the alkane substrate (1.0 mmol) are dissolved in a suitable solvent (e.g., acetonitrile/water mixture).

  • The oxidant (e.g., hydrogen peroxide, 3.0 mmol) is added portion-wise or via syringe pump at a controlled temperature.

  • The reaction mixture is stirred vigorously for the required time (typically several hours).

  • The reaction progress is monitored by GC or HPLC.

  • After completion, the reaction is quenched and worked up as described in the epoxidation protocol.

  • The product is purified by an appropriate method, such as column chromatography.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Substrate, Catalyst, Solvent) Start->Reaction_Setup Oxidant_Addition Slow Addition of Oxidant Reaction_Setup->Oxidant_Addition Reaction_Monitoring Monitor Reaction (TLC, GC-MS) Oxidant_Addition->Reaction_Monitoring Workup Quenching and Extraction Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product End End Product->End

Caption: A typical experimental workflow for catalytic oxidation.

Conclusion and Future Outlook

Both this compound and iron-based catalysts offer compelling advantages for oxidation reactions, providing sustainable and cost-effective alternatives to precious metal catalysts. This compound catalysts often lead in terms of efficiency and selectivity, particularly for challenging asymmetric transformations.[1][2] Iron catalysts, while sometimes less active, are exceptionally economical and are the subject of intensive research to improve their performance.[1][3]

The future of this field lies in the development of novel ligand scaffolds that can further enhance the activity, selectivity, and stability of both this compound and iron catalysts. The synergistic effects of using these metals in mixed-metal oxide catalysts are also a promising area of exploration.[24][25] As our understanding of their mechanistic intricacies deepens, we can expect the rational design of even more powerful and selective earth-abundant metal catalysts for a wide array of oxidative transformations.

References

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  • Accounts of Chemical Research.

  • RSC Advances.

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Comparative Analysis of Manganese Uptake Dynamics: From Model Systems to Hyperaccumulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physiological Context

Manganese (Mn) is a paradoxical transition metal in plant physiology: it is an essential cofactor for the Oxygen-Evolving Complex (OEC) in Photosystem II, yet highly toxic in excess.[1] This guide provides a comparative technical analysis of Mn uptake kinetics, transporter specificity, and sequestration strategies across three distinct plant categories: Excluders/Regulators (e.g., Arabidopsis thaliana), Tolerators/Accumulators (e.g., Oryza sativa), and Hyperaccumulators (e.g., Phytolacca acinosa).

Key Differentiator: While model dicots tightly regulate uptake at the root surface to prevent toxicity, wetland species like rice and hyperaccumulators have evolved "open gate" uptake systems coupled with aggressive internal sequestration mechanisms (vacuolar partitioning) to handle massive Mn fluxes.

Mechanistic Architecture of Mn Uptake

The uptake of Mn


 from the rhizosphere is governed by the Michaelis-Menten kinetic parameters (

and

) of specific transporter families.
The NRAMP Gateway (Uptake)

The Natural Resistance-Associated Macrophage Protein (NRAMP) family is the primary entry point for Mn into the root symplast.

  • Arabidopsis (A. thaliana): Utilizes AtNRAMP1 primarily under Mn-deficient conditions. It functions as a high-affinity transporter (

    
    ) localized to the plasma membrane of root epidermal cells. Under sufficient Mn, AtNRAMP1 is downregulated or endocytosed to prevent toxicity.
    
  • Rice (O. sativa): Rice roots constitutively express OsNRAMP5 , regardless of external Mn status. This results in continuous, high-rate Mn uptake, a necessary adaptation for aquatic environments where reduced soils mobilize Mn

    
    .
    
  • Hyperaccumulators (P. acinosa): These species exhibit constitutively high expression of NRAMP homologs and likely utilize additional low-affinity cation channels (e.g., ZIP family) to sustain massive influx rates (

    
    ) that would kill non-adapted species.
    
Internal Trafficking & Tolerance (MTP & YSL)

Once cytosolic, Mn must be detoxified or translocated.

  • The MTP Valve: The Metal Tolerance Protein (MTP) family (specifically the CDF group) is critical. In rice, OsMTP8.1 and OsMTP8.2 sequester excess Mn into the vacuole, preventing cytosolic toxicity.[2] This allows rice to tolerate shoot Mn concentrations >5,000 mg/kg.

  • The YSL Transporters: Yellow Stripe-Like (YSL) proteins, such as OsYSL6 , facilitate the transport of Mn-Nicotianamine complexes, crucial for phloem loading and redistribution to young leaves.

Comparative Pathway Visualization

The following diagram illustrates the divergent pathways in a sensitive dicot versus a tolerant monocot.

Mn_Pathway cluster_Root Root Epidermis (Symplast) Soil Soil Solution (Mn2+) NRAMP NRAMP Transporter (Entry Gate) Soil->NRAMP Influx (Km dependent) Cytosol Cytosolic Mn2+ NRAMP->Cytosol Vacuole Vacuolar Sequestration (MTP8 / MTP11) Cytosol->Vacuole Detoxification (High in Rice/Hyperacc.) Xylem Xylem Loading (MTP9 / YSL) Cytosol->Xylem Translocation Shoot Shoot Accumulation (Photosynthesis/Toxicity) Xylem->Shoot

Figure 1: Comparative Mn flux pathway. In tolerant species (Rice/Hyperaccumulators), the "Vacuolar Sequestration" pathway is upregulated to buffer the high influx from NRAMP transporters.

Experimental Protocol: Kinetic Flux Analysis

To objectively compare Mn uptake between species, a "Kinetic Flux" assay using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard. This protocol eliminates cell wall binding (apoplastic Mn) to measure true transmembrane transport.

Protocol Workflow (Self-Validating System)

Reagents:

  • Uptake Buffer: 0.5 mM CaCl

    
    , 2 mM MES (pH 5.8).
    
  • Desorption Solution: 1 mM CaCl

    
     + 0.5 mM EDTA (ice-cold).
    
  • Digestion Matrix: Ultra-pure HNO

    
     (65%).
    

Step-by-Step Methodology:

  • Pre-Culture: Grow seedlings in full nutrient solution (minus Mn for 3 days to induce transporters) until root systems are well-developed (approx. 14-21 days).

  • Equilibration: Transfer plants to Uptake Buffer (no Mn) for 30 mins to stabilize membrane potential.

  • Uptake Pulse: Expose roots to varying Mn concentrations (e.g., 0, 1, 5, 10, 50, 100 µM MnCl

    
    ) for exactly 20 minutes .
    
    • Causality: Short duration prevents feedback inhibition and ensures measurement of initial velocity (

      
      ).
      
  • Desorption (Critical Step): Immediately transfer roots to ice-cold Desorption Solution for 15 minutes.

    • Mechanism:[1][2][3][4][5][6][7] Cold stops metabolic uptake; Ca

      
       and EDTA displace Mn
      
      
      
      adsorbed to the cell wall (apoplast), ensuring only symplastic Mn is measured.
  • Harvest & Digestion: Blot roots dry, weigh fresh mass, and digest in HNO

    
     at 115°C for 2 hours.
    
  • Quantification: Analyze via ICP-MS (mass 55).

Workflow Diagram

Protocol_Flow Step1 1. Mn Starvation (3 Days) Step2 2. Uptake Pulse (20 min @ 25°C) Step1->Step2 Induce Transporters Step3 3. Desorption (CRITICAL) (15 min @ 4°C with EDTA) Step2->Step3 Stop Metabolism Step4 4. Acid Digestion (HNO3 @ 115°C) Step3->Step4 Remove Apoplastic Mn Step5 5. ICP-MS Analysis (Calculate Vmax/Km) Step4->Step5

Figure 2: Experimental workflow for determining Mn uptake kinetics. Step 3 is the validation checkpoint to distinguish true uptake from adsorption.

Comparative Data Analysis

The following table summarizes the typical kinetic profiles and physiological strategies of the three plant types.

FeatureSensitive/Regulator (Arabidopsis)Tolerator/Accumulator (Rice)Hyperaccumulator (P. acinosa)
Primary Transporter AtNRAMP1 (Inducible)OsNRAMP5 (Constitutive)PaNRAMP / PaZIP (Constitutive)
Uptake Affinity (

)
High Affinity (~50 nM)Moderate Affinity (~1-2 µM)Low/Dual Affinity
Uptake Capacity (

)
LowHighVery High
Root-to-Shoot Translocation Restricted (Protect Shoot)High (Active Transport)Massive (Detox in Leaf)
Detoxification Strategy Downregulation of uptakeVacuolar Sequestration (Root)Vacuolar Sequestration (Shoot) + Cell Wall Binding
Critical Toxicity Limit ~500 mg/kg DW>2,000 mg/kg DW>10,000 mg/kg DW

Data Interpretation:

  • Rice vs. Arabidopsis: Rice demonstrates a higher

    
     due to the density of OsNRAMP5 transporters but compensates with robust vacuolar dumping (OsMTP8).
    
  • Hyperaccumulators: P. acinosa uncouples uptake from feedback regulation. It utilizes rhizosphere precipitation (forming Mn-phosphates on root surfaces) as a buffer, while simultaneously pumping Mn to the shoot for storage in epidermal vacuoles, often complexed with oxalate.

References

  • Alejandro, S., et al. (2020).[8] this compound in Plants: From Acquisition to Subcellular Allocation. Frontiers in Plant Science.

  • Sasaki, A., et al. (2012).[8][9][10] NRAMP5 Is a Major Transporter Responsible for this compound and Cadmium Uptake in Rice. The Plant Cell.[5][8][11]

  • Chen, Z., et al. (2021). This compound Hyperaccumulators and their Hyperaccumulating and Tolerance Mechanisms. Austin Publishing Group.

  • Shao, J.F., et al. (2017). OsNRAMP5 ensures high this compound uptake in rice. Journal of Experimental Botany.

  • Dou, C.M., et al. (2008).[5] Accumulation of this compound in Phytolacca acinosa Roxb. from this compound-contaminated soil. PubMed.[6][8]

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A Researcher's Guide to the Comparative Genomics of Manganese Transport Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of manganese homeostasis is paramount. This compound is an essential micronutrient, but its dysregulation is implicated in a range of pathologies, from neurodegenerative diseases to bacterial pathogenesis.[1][2][3] At the heart of this regulation are the this compound transport proteins, a diverse group of membrane proteins responsible for the uptake, efflux, and intracellular trafficking of this critical metal ion.[1][4][5]

This guide provides an in-depth comparative analysis of the major families of this compound transport proteins. Moving beyond a simple catalog of transporters, we will delve into the "why" of experimental design and the logic of comparative genomic workflows, equipping you with the knowledge to confidently navigate this complex field.

The Central Role of this compound in Biology

This compound (Mn) is an indispensable cofactor for a multitude of enzymes, playing critical roles in metabolism, antioxidant defense, and development.[1][2][6] In plants, it is essential for photosynthesis, specifically in the oxygen-evolving complex of photosystem II.[1][4][5][7] In bacteria, this compound is crucial for surviving oxidative stress, a key factor in host-pathogen interactions.[2][5][8][9][10] In eukaryotes, it is vital for the function of enzymes like this compound superoxide dismutase (Mn-SOD), a primary defender against reactive oxygen species in the mitochondria.[1]

However, this compound in excess is toxic, leading to a condition known as manganism, which presents with Parkinson's-like neurological symptoms.[11][12] This dual nature of this compound necessitates tightly regulated transport mechanisms to maintain cellular homeostasis.

Major Families of this compound Transport Proteins: A Comparative Overview

Several distinct protein families have been identified as key players in this compound transport. While some exhibit broad substrate specificity, others are more selective for this compound. The following table summarizes the key characteristics of the major families.

Protein FamilyCommon AliasesPrimary FunctionSubstrate(s)Organismal DistributionKey Structural Features
Nramp Natural Resistance-Associated Macrophage Protein, SLC11H⁺-coupled metal ion uptakeMn²⁺, Fe²⁺, Zn²⁺, Co²⁺, Cd²⁺, Ni²⁺Bacteria, Fungi, Plants, Animals10-12 transmembrane domains, conserved transport motif.[13][14]
ZIP Zrt-, Irt-like Protein, SLC39Metal ion uptake into the cytoplasmZn²⁺, Fe²⁺, Mn²⁺, Cd²⁺Bacteria, Fungi, Plants, Animals8 transmembrane domains, variable intracellular loop with a histidine-rich motif.[14][15][16][17]
CDF Cation Diffusion Facilitator, MTP (Metal Tolerance Protein)Metal ion efflux from the cytoplasmZn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cd²⁺, Mn²⁺Bacteria, Fungi, Plants, AnimalsTypically 6 transmembrane domains, conserved DxxxD motif in Mn-CDFs.[14][18]
UPF0016 Mnx, PAM71, TMEM165Mn²⁺ transport across various membranesPrimarily Mn²⁺Bacteria, Plants, AnimalsConserved family with members in various subcellular locations.[7][19]
SLC30 ZnT (Zinc Transporter)Zinc and this compound efflux from the cytoplasmPrimarily Zn²⁺, some members transport Mn²⁺EukaryotesInvolved in moving zinc into organelles and secretory vesicles.[20]

A Practical Workflow for Comparative Genomic Analysis

A robust comparative genomics study of this compound transporters follows a logical progression from sequence identification to functional inference. The causality behind each step is crucial for generating meaningful and trustworthy results.

Comparative_Genomics_Workflow cluster_0 Data Acquisition & Identification cluster_1 Sequence Analysis cluster_2 Functional Inference & Validation Seq_Retrieval Sequence Retrieval (e.g., NCBI, Ensembl) Homology_Search Homology Search (BLAST, HMMER) Seq_Retrieval->Homology_Search Candidate Sequences Domain_Analysis Conserved Domain Analysis (Pfam, InterPro) Homology_Search->Domain_Analysis Putative Transporters MSA Multiple Sequence Alignment (MAFFT, Clustal Omega) Domain_Analysis->MSA Verified Homologs Phylogenetic_Analysis Phylogenetic Analysis (MEGA, IQ-TREE) MSA->Phylogenetic_Analysis Aligned Sequences Structural_Modeling Structural Modeling (SWISS-MODEL, Phyre2) Phylogenetic_Analysis->Structural_Modeling Evolutionary Relationships Functional_Assays Experimental Validation (Heterologous Expression, Uptake Assays) Structural_Modeling->Functional_Assays Hypothesized Function Functional_Assays->MSA Iterative Refinement

Caption: A typical workflow for the comparative genomic analysis of this compound transport proteins.

Experimental Protocols: A Step-by-Step Guide
1. Identification of Putative this compound Transporters

Rationale: The initial and most critical step is to accurately identify all potential this compound transporters within the genomes of interest. This relies on the principle of homology, where sequences with significant similarity to known transporters are likely to share a similar function.

Protocol:

  • Sequence Retrieval: Obtain the complete proteomes of the organisms under investigation from databases such as NCBI or Ensembl.

  • Homology Search:

    • Utilize BLAST (Basic Local Alignment Search Tool) to search the proteomes with query sequences of well-characterized this compound transporters from each major family (e.g., E. coli MntH for Nramp, A. thaliana IRT1 for ZIP).

    • For a more sensitive search, employ HMMER with Hidden Markov Models (HMMs) of the respective protein families from the Pfam database.

  • Conserved Domain Analysis:

    • Submit the candidate protein sequences to InterProScan or the Conserved Domain Database (CDD) at NCBI.

    • Self-Validation: Confirm the presence of the characteristic domains for each transporter family (e.g., "Nramp" domain, "ZIP" domain). This step is crucial to eliminate false positives from the BLAST search.

2. Phylogenetic Analysis

Rationale: Understanding the evolutionary relationships between transporters can provide insights into their functional divergence and orthologous relationships. This is based on the premise that closely related proteins are more likely to have similar functions.

Protocol:

  • Multiple Sequence Alignment (MSA):

    • Align the identified transporter sequences using a robust alignment tool like MAFFT or Clustal Omega.[21][22]

    • Expert Insight: Visually inspect the alignment for misaligned regions, particularly in less conserved loop regions, and manually adjust if necessary. The quality of the alignment directly impacts the accuracy of the phylogenetic tree.

  • Phylogenetic Tree Construction:

    • Use a program like MEGA or a web server like Phylogeny.fr to construct the phylogenetic tree.[23][24][25]

    • Method Selection: For robust inference, use both a distance-based method (e.g., Neighbor-Joining) for a quick overview and a character-based method (e.g., Maximum Likelihood or Bayesian Inference) for a more accurate and statistically supported tree.[26]

    • Self-Validation: Assess the statistical support for the branches of the tree using bootstrap analysis (for Neighbor-Joining and Maximum Likelihood) or posterior probabilities (for Bayesian Inference). Branches with high support values (e.g., >70% bootstrap or >0.95 posterior probability) are considered more reliable.

Phylogenetic_Tree_Example cluster_Nramp Nramp Family cluster_ZIP ZIP Family cluster_CDF CDF/MTP Family Nramp_Human Human NRAMP1 Nramp_Yeast Yeast SMF1 Nramp_Ecoli E. coli MntH ZIP_Human Human ZIP8 ZIP_Plant A. thaliana IRT1 CDF_Human Human ZnT1 CDF_Plant A. thaliana MTP8 Root N1 N1 Root->N1 N2 N2 N1->N2 N3 N3 N1->N3 N2->Nramp_Human N2->Nramp_Yeast N2->Nramp_Ecoli N3->ZIP_Human N3->ZIP_Plant N4 N4 N3->N4 N4->CDF_Human N4->CDF_Plant

Caption: A simplified phylogenetic tree illustrating the distinct clustering of major this compound transporter families.

3. Functional Characterization via Heterologous Expression

Rationale: Computational predictions must be validated experimentally. Heterologous expression in a model organism that lacks the endogenous transporter allows for the direct assessment of the candidate protein's transport activity.

Protocol:

  • Vector Construction: Clone the coding sequence of the candidate transporter gene into an appropriate expression vector for the chosen host system (e.g., yeast, Xenopus oocytes, or a bacterial strain).

  • Host Transformation: Introduce the expression vector into the host organism. A common choice is a yeast mutant strain (e.g., Δsmf1) that is deficient in this compound uptake and exhibits a growth defect in low-manganese media.

  • Complementation Assay:

    • Plate the transformed yeast on media with varying concentrations of this compound.

    • Self-Validation: Restoration of growth of the mutant strain on low-manganese media by the expression of the candidate transporter provides strong evidence for its function as a this compound importer.

  • Direct Uptake Assay:

    • Incubate the transformed cells with a radioactive isotope of this compound (⁵⁴Mn²⁺) or a fluorescent this compound sensor.

    • Measure the intracellular accumulation of the tracer over time.

    • Quantitative Data: This provides direct evidence of transport activity and allows for the determination of kinetic parameters such as Kₘ and Vₘₐₓ.

Databases and Tools for the Researcher

A wealth of online resources is available to facilitate the comparative genomics of this compound transporters.

ResourceURLDescription
TransportDB A database of predicted membrane transport proteins from sequenced genomes.[27][28][29]
TCDB The Transporter Classification Database, providing a systematic classification of transporters.[30]
NCBI BLAST A suite of tools for sequence similarity searching.[31]
MAFFT A fast and accurate multiple sequence alignment program.[21]
MEGA Molecular Evolutionary Genetics Analysis software for phylogenetic tree construction.[24]
Phylogeny.fr A web service for phylogenetic analysis.[25]

Concluding Remarks

The comparative genomic analysis of this compound transport proteins is a powerful approach to unraveling the complexities of this compound homeostasis. By combining robust computational methods with targeted experimental validation, researchers can gain deep insights into the evolution, function, and physiological relevance of these essential proteins. This guide provides a framework for conducting such studies with scientific rigor and a clear understanding of the underlying principles. As our knowledge of these transporters grows, so too will our ability to develop novel therapeutic strategies for diseases associated with this compound dysregulation.

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A Senior Application Scientist's Guide to Validating Gene Expression Changes in Response to Manganese Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Validating Manganese-Induced Gene Expression Changes

This compound (Mn) is a vital trace element, essential for the function of numerous enzymes and metabolic processes.[1] However, its dual nature means that overexposure, particularly through inhalation in occupational settings, leads to neurotoxicity, precipitating a neurological disorder known as manganism, which shares features with Parkinson's disease.[1][2] At the cellular level, excessive Mn accumulation is a potent stressor, instigating a cascade of events including oxidative stress, mitochondrial dysfunction, neuroinflammation, and impaired protein handling.[1][3][4][5] These pathological processes are underpinned by significant alterations in gene expression.

High-throughput transcriptomic technologies, such as RNA-sequencing (RNA-seq) and microarrays, have become indispensable tools for generating a global snapshot of the thousands of gene expression changes induced by this compound exposure.[5][6][7] While these screening methods are powerful for hypothesis generation, their findings are preliminary. The data they produce are susceptible to both technical and biological variability, making independent validation an indispensable step in the scientific process.[8][9][10] This guide provides researchers, scientists, and drug development professionals with a comparative overview of the core methodologies used to rigorously validate transcriptomic data in the context of this compound toxicology, emphasizing the causality behind experimental choices to ensure robust and publishable results.

The Molecular Landscape: Key Signaling Pathways Altered by this compound

To effectively validate gene expression changes, it is crucial to understand the biological context in which they occur. This compound exposure dysregulates several key signaling pathways that are central to cellular homeostasis and stress responses. Validating genes within these pathways provides mechanistic insight into Mn-induced toxicity.

Key pathways implicated in this compound neurotoxicity include:

  • Oxidative Stress Pathways: this compound exposure can down-regulate the Nrf2 signaling pathway, a master regulator of antioxidant responses, leading to reduced expression of protective enzymes.[3]

  • Inflammatory Pathways: Mn can trigger neuroinflammation by activating pathways such as NF-κB and the cGAS-STING pathway, leading to the production of pro-inflammatory cytokines.[3][11][12]

  • Protein Misfolding & Autophagy: The accumulation of misfolded proteins and dysfunction in the autophagy-lysosomal pathway are significant consequences of Mn toxicity.[11][12]

  • Cell Growth and Survival Pathways: Studies have shown that this compound exposure can dysregulate mTOR and Wnt signaling, which are critical for cell development and survival.[13]

G cluster_stimulus Stimulus cluster_pathways Cellular Stress Pathways cluster_signaling Signaling Cascades cluster_outcome Outcome Mn This compound (Mn) Overexposure OS Oxidative Stress Mn->OS NI Neuroinflammation Mn->NI PM Protein Misfolding Mn->PM MD Mitochondrial Dysfunction Mn->MD Nrf2 Nrf2 Pathway (Down-regulation) OS->Nrf2 NFkB NF-κB / cGAS-STING (Activation) NI->NFkB Autophagy Autophagy Pathway (Dysfunction) PM->Autophagy mTOR mTOR / Wnt Signaling (Dysregulation) MD->mTOR Outcome Altered Gene Expression & Neurotoxicity Nrf2->Outcome NFkB->Outcome mTOR->Outcome Autophagy->Outcome

Caption: Key signaling pathways dysregulated by this compound exposure.

Core Methodologies for Validating Gene Expression

The validation process moves from the broad (thousands of genes) to the specific (a select few). The goal is to use an independent, targeted method to confirm the changes observed in the initial high-throughput screen. We will compare three cornerstone techniques: Quantitative Real-Time PCR (qPCR), Western Blotting, and Luciferase Reporter Assays.

Quantitative Real-Time PCR (qPCR): The Gold Standard for Transcript Quantification

Principle: qPCR is the most common and reliable method for validating changes in mRNA expression levels for a targeted set of genes.[8][14] It involves two main steps: first, cellular RNA is converted into more stable complementary DNA (cDNA) via reverse transcription. Second, this cDNA is used as a template in a PCR reaction with gene-specific primers. The amplification of DNA is monitored in real-time using a fluorescent dye (like SYBR Green) or a fluorescently-labeled probe (TaqMan). The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target transcript.

Causality of Use: qPCR is chosen for its high sensitivity, specificity, and broad dynamic range, allowing for the detection and quantification of even low-abundance transcripts with high precision.[15] It provides a direct and quantitative confirmation of the transcript-level changes suggested by microarray or RNA-seq data.

Experimental Protocol: qPCR Validation

  • RNA Isolation & Quality Control:

    • Isolate total RNA from a new set of biological replicates under the same experimental conditions (control vs. Mn-exposed). Using independent samples is crucial for validating biological reproducibility, not just technical reproducibility.[9]

    • Assess RNA integrity using an Agilent Bioanalyzer or similar method to ensure an RNA Integrity Number (RIN) > 8.

    • Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers to ensure comprehensive transcript representation.

  • Primer Design & Validation:

    • Design primers to amplify a 100-200 bp region of your target gene. Whenever possible, design primers to span an exon-exon junction to prevent amplification of any contaminating genomic DNA.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The slope of the curve should correspond to an efficiency between 90-110%.

    • For SYBR Green chemistry, perform a melt curve analysis after the qPCR run to confirm the amplification of a single, specific product.

  • qPCR Reaction:

    • Set up triplicate reactions for each sample and gene (including target and reference genes).

    • A typical reaction includes: cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

    • Run the reaction on a real-time PCR cycler with appropriate thermal cycling conditions.

  • Data Analysis:

    • Determine the Ct value for each reaction.

    • Normalize the Ct values of the target gene to the geometric mean of at least two stable reference genes (e.g., ACTB, GAPDH, HPRT). Crucially, the stability of these reference genes must be validated for your specific cell type and this compound exposure conditions, as their expression can sometimes be affected by experimental treatments. [15][16][17]

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Western Blotting: Validating the Functional Output (Protein)

Principle: Western blotting is an antibody-based technique used to detect and quantify specific proteins from a complex mixture. It serves as an orthogonal validation method to determine if the observed changes in mRNA levels translate into corresponding changes in protein expression.[13][18]

Causality of Use: The central dogma (DNA → RNA → Protein) is not a simple linear equation. Cellular processes like post-transcriptional regulation, translational efficiency, and protein degradation mean that mRNA levels do not always correlate with protein levels.[19] Validating at the protein level is therefore essential to confirm that the gene expression change has a likely functional consequence.

Experimental Protocol: Western Blot Validation

  • Protein Extraction & Quantification:

    • Lyse cells or tissues from control and Mn-exposed biological replicates in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a colorimetric assay such as the BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose), which provides a solid support for antibody binding.

  • Immunodetection:

    • Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the target protein. This step is critical, and the antibody must be well-validated for specificity.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). This antibody binds to the primary antibody and provides a means of detection.

  • Signal Detection & Analysis:

    • Add a chemiluminescent substrate (e.g., ECL) that reacts with the HRP enzyme to produce light.

    • Capture the signal using a digital imager or X-ray film.

    • Perform densitometry analysis using software like ImageJ to quantify the band intensity.

    • Normalize the intensity of the target protein band to a loading control protein (e.g., GAPDH, β-actin, or total protein stain) to correct for loading differences.

Luciferase Reporter Assays: Interrogating Transcriptional Regulation

Principle: This assay directly measures the transcriptional activity of a gene's promoter. The putative promoter sequence of a gene of interest is cloned into a plasmid upstream of a reporter gene, most commonly firefly luciferase.[20][21] When this construct is introduced into cells, the expression of luciferase is driven by the promoter's activity.

Causality of Use: If this compound exposure increases a gene's mRNA level, a luciferase assay can determine if this is due to increased transcriptional activation. It directly links the cellular stress (Mn exposure) to the activation of the transcriptional machinery for a specific gene, providing powerful mechanistic evidence that complements qPCR data.

Experimental Protocol: Luciferase Reporter Assay

  • Reporter Construct Generation:

    • Identify the promoter region of your gene of interest (typically 1-2 kb upstream of the transcription start site).

    • Amplify this region via PCR and clone it into a luciferase reporter vector (e.g., pGL3-Basic).

  • Cell Transfection:

    • Transfect the reporter construct into your cell line of interest.

    • Crucially, co-transfect a second plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., TK). This serves as an internal control to normalize for variations in transfection efficiency and cell viability.[20][22]

  • This compound Exposure:

    • After allowing 24 hours for reporter expression, treat the transfected cells with the desired concentrations of this compound.

  • Cell Lysis & Luciferase Measurement:

    • Lyse the cells and measure the activity of both firefly and Renilla luciferase sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis:

    • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity between the Mn-treated and control groups to determine the fold change in promoter activity.

Comparative Analysis of Core Validation Methods

FeatureQuantitative PCR (qPCR)Western BlottingLuciferase Reporter Assay
Analyte Measured mRNA (Transcript abundance)Protein (Protein abundance)Promoter Activity (Transcriptional rate)
Primary Question Is the transcript level really changed?Does the transcript change lead to a protein change?Is the change caused by altered transcription?
Sensitivity Very HighModerate to LowVery High
Throughput Medium (10s of genes)Low (1-5 proteins per blot)Medium (Requires cloning per gene)
Quantitative Highly QuantitativeSemi-Quantitative to QuantitativeHighly Quantitative
Key Requirement Validated reference genesSpecific, validated primary antibodyCloned promoter sequence
Strengths Gold standard for mRNA validation; fast; precise.Confirms functional output; essential for correlation.Provides mechanistic insight into regulation.
Limitations Doesn't confirm protein level change.Lower throughput; antibody availability/quality.Indirect measure of mRNA; requires transfectable cells.

A Unified Validation Workflow

A robust validation strategy often involves more than one technique to build a cohesive and compelling biological story. The following workflow illustrates how these methods can be integrated.

G cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_integration Data Integration & Conclusion RNAseq High-Throughput Screen (RNA-seq / Microarray) DEG Identify Differentially Expressed Genes (DEGs) RNAseq->DEG qPCR qPCR Validation (Confirms mRNA change) DEG->qPCR Validate Transcript Level Western Western Blot (Confirms protein change) qPCR->Western Assess Functional Output Luciferase Luciferase Assay (Confirms transcriptional regulation) qPCR->Luciferase Investigate Mechanism Conclusion Robust, Validated Conclusion on Mn-Induced Gene Expression Western->Conclusion Luciferase->Conclusion

Caption: Integrated workflow for validating gene expression changes.

Conclusion

Validating gene expression changes identified from high-throughput screens is not a mere formality but a cornerstone of scientific rigor. In the study of this compound toxicology, where subtle shifts in gene expression can herald significant pathological outcomes, a multi-pronged validation approach is paramount. Relying solely on qPCR confirms a change at the transcript level but leaves the functional consequences ambiguous. Complementing qPCR with Western blotting provides crucial evidence that these transcriptomic alterations are translated into the proteome, where they exert their effects. Furthermore, employing tools like luciferase reporter assays can elucidate the underlying regulatory mechanisms driving these changes. By strategically combining these methodologies, researchers can move beyond correlation to causation, building a robust and defensible model of how this compound exposure reshapes the cellular landscape.

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Beyond Gadolinium: A Technical Guide to Evaluating Manganese-Based Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Manganese-based nanoparticles (Mn-NPs) represent the most promising alternative to Gadolinium-Based Contrast Agents (GBCAs) for T1-weighted MRI. Unlike Gadolinium, which is a xenobiotic metal associated with Nephrogenic Systemic Fibrosis (NSF) and long-term brain retention, this compound is an endogenous cofactor.

However, this biological advantage is also a physicochemical liability. The "Stability Paradox" of Mn-NPs is that they must be thermodynamically stable enough to prevent premature release of neurotoxic Mn²⁺ ions during circulation, yet biodegradable enough to ensure efficient hepatic clearance.

This guide moves beyond basic characterization, providing a rigorous, self-validating framework for evaluating the long-term stability of Mn-NPs compared to GBCAs and Superparamagnetic Iron Oxide Nanoparticles (SPIONs).

Comparative Analysis: The T1 Contrast Landscape

The following table objectively compares Mn-NPs against the current clinical standards.

Table 1: Physicochemical & Stability Profile Comparison
FeatureMn-Based NPs (MnO / Mn-doped) GBCAs (e.g., Gd-DTPA) SPIONs (Iron Oxide)
Primary MRI Mode T1 (Positive/Bright) T1 (Positive/Bright)T2 (Negative/Dark)
Contrast Mechanism Inner-sphere water exchange with paramagnetic Mn²⁺ (5 unpaired electrons).Inner-sphere coordination with Gd³⁺ (7 unpaired electrons).Magnetic susceptibility effect (dephasing).
Chemical Stability Moderate/Low. Prone to acid-mediated dissolution in lysosomes (pH 5.0).High. Chelates have high thermodynamic stability constants (log K ~20+).High. Very stable crystalline core; slow degradation.
Toxicity Concern Manganism. Excess free Mn²⁺ targets the basal ganglia (neurotoxicity).Retention. Gd³⁺ competes with Ca²⁺; associated with NSF and brain deposition.ROS Generation. Fenton chemistry can induce oxidative stress.
Clearance Route Hepatobiliary (via SLC30A10/SLC39A14 transporters).Renal (mostly).[1]Reticuloendothelial System (RES) uptake.
Clinical Verdict Superior biocompatibility if leaching is controlled.Gold standard, but safety profile is under scrutiny.Limited clinical utility for T1; often produces artifacts.[2]

Critical Stability Parameters & Mechanisms

To validate a Mn-NP formulation, you must quantify stability across three distinct vectors. Failure in any one vector renders the particle unsafe for clinical translation.

A. Chemical Stability (The Leaching Kinetics)

The primary failure mode for Mn-NPs is the premature leaching of Mn²⁺.

  • Mechanism: In the acidic tumor microenvironment (pH 6.5) or lysosomes (pH 5.0), MnO dissolves:

    
    .
    
  • The Risk: Free Mn²⁺ has a high affinity for ATP and can disrupt mitochondrial function.

  • Validation: You must prove that the chelation or surface coating (e.g., PEG, Silica, BSA) slows this release kinetics to match the clearance half-life.

B. Colloidal Stability (The Aggregation Challenge)

Mn-NPs have high surface energy. In physiological media, they tend to aggregate.

  • Mechanism: High ionic strength screens the electric double layer (DLVO theory), causing flocculation.

  • The Risk: Aggregates >200nm are rapidly opsonized and cleared by Kupffer cells, preventing tumor accumulation.

C. Biological Stability (The Protein Corona)

Upon contact with serum, a "hard" and "soft" protein corona forms immediately.

  • Mechanism: Albumin and fibrinogen adsorb to the surface, potentially displacing stabilizing ligands.

  • The Risk: Ligand displacement triggers a burst release of Mn²⁺.

Visualizing the Evaluation Workflow

The following diagram outlines the logical flow for a rigorous stability assessment campaign.

Mn_Stability_Workflow cluster_0 Phase 1: Physicochemical Baseline (Day 0) cluster_1 Phase 2: In Vitro Stress Testing cluster_2 Phase 3: Advanced Validation Start Synthesis of Mn-NPs TEM Core Size (TEM) Start->TEM XRD Crystalline Phase (XRD) (MnO vs Mn3O4) Start->XRD XPS Oxidation State (XPS) Start->XPS Leaching Dissolution Kinetics (pH 7.4 vs pH 5.0) TEM->Leaching Serum Serum Stability (FBS incubation) TEM->Serum XPS->Leaching Decision Pass Criteria: <5% Leaching @ 24h <20% Size Increase Leaching->Decision Serum->Decision Decision->Start Fail (Re-engineer Surface) spICPMS Single Particle ICP-MS (Dissolved vs Particulate Mn) Decision->spICPMS Pass Relaxivity Long-term Relaxivity (r1) Stability Check spICPMS->Relaxivity

Figure 1: A stepwise decision tree for evaluating Mn-NP stability, prioritizing "Go/No-Go" stress tests before advanced characterization.

Experimental Protocols

These protocols are designed to be self-validating . They include internal checks to ensure the data is an artifact of the particle, not the measurement technique.

Protocol A: Differential Leaching Kinetics (The "Sink Condition" Method)

Standard dialysis methods often fail because the accumulation of ions inside the bag slows diffusion, artificially inflating stability data. This protocol ensures sink conditions.

Materials:

  • Slide-A-Lyzer™ Dialysis Cassettes (3.5 kDa MWCO).

  • Media A: PBS (pH 7.4) – Mimics blood stream.

  • Media B: Acetate Buffer (pH 5.0) – Mimics lysosomes.

  • Analysis: ICP-OES or ICP-MS.[3]

Workflow:

  • Preparation: Disperse Mn-NPs (1 mg/mL) in 1 mL of media. Inject into the cassette.

  • Incubation: Place cassette in 1L beaker of corresponding media (1:1000 volume ratio) at 37°C with magnetic stirring (100 rpm).

  • Sampling: At t = 0.5, 1, 2, 4, 8, 24, and 48 hours, withdraw 1 mL from the external beaker.

  • Replenishment: CRITICAL STEP. Immediately replace the withdrawn volume with fresh buffer to maintain sink conditions.

  • Quantification: Digest samples with HNO₃ and analyze via ICP-MS.

Self-Validation Step (Mass Balance): At the end of the experiment (48h), digest the contents remaining inside the dialysis bag.

  • Calculation: Mass(Inside) + Mass(Leached) must equal Initial Mass ± 5%.

  • Why? If the sum is <95%, Mn has adsorbed to the dialysis membrane or beaker walls, invalidating the release profile.

Protocol B: Serum Stability via Dual-Mode Analysis

DLS alone is unreliable in serum due to the strong scattering signal of plasma proteins. This protocol uses a hybrid approach.

Materials:

  • Fetal Bovine Serum (FBS).

  • Dynamic Light Scattering (DLS) system.[4]

  • UV-Vis Spectrophotometer.

Workflow:

  • Incubation: Mix Mn-NPs with 50% FBS at 37°C.

  • Timepoints: 0, 4, 12, 24 hours.

  • Measurement 1 (DLS): Monitor the Hydrodynamic Diameter (

    
    ).
    
    • Note: You will see a peak at ~10nm (serum proteins). Look for the shift in the NP peak. A shift >20nm indicates "hard" corona formation or aggregation.

  • Measurement 2 (Turbidimetry): Measure Absorbance at 600 nm (or a non-absorbing wavelength for your specific Mn-NP).

    • Logic: If DLS shows no change but Absorbance drops, particles are precipitating out of solution.

Self-Validation Step: Centrifuge the sample at 5000g for 5 mins at t=24h. Measure the Mn content in the supernatant.

  • Interpretation: If supernatant Mn is high but DLS showed stable particles, your particles have dissolved (chemical instability) despite appearing colloidally stable.

References

  • Galea, C. A., et al. (2015). "this compound(II) chelates as alternatives to gadolinium(II) chelates for MRI."[1][5] Drug Discovery Today, 20(12). Link

  • Pan, D., et al. (2008). "Shell-restricted dissolution of this compound oxide nanoparticles for T1-weighted MRI." Chemical Communications. Link

  • Hsu, B. Y., et al. (2016). "this compound-based contrast agents for magnetic resonance imaging."[1][6][7][8][9] RSC Advances. Link

  • Lee, N., et al. (2007). "Water-dispersible this compound oxide nanocrystals for T1-weighted MRI." Angewandte Chemie International Edition. Link

  • U.S. FDA. (2017). "FDA Drug Safety Communication: FDA identifies no harmful effects to date with brain retention of gadolinium-based contrast agents." Link

Sources

Safety Operating Guide

Executive Safety & Compliance Summary

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide to Manganese Waste Management & Disposal

This compound (Mn) handling requires a bifurcated safety approach. While often perceived as a standard transition metal, its hazards are twofold: chronic neurotoxicity (Manganism) resembling Parkinson’s disease due to basal ganglia accumulation, and acute reactivity when present as high-valency oxidizers (e.g., Potassium Permanganate).

The Core Directive: Effective disposal is not merely about regulatory compliance; it is about preventing the release of bioaccumulative metals into municipal water systems (POTW) and neutralizing oxidative hazards before they enter the waste stream.

Critical Thresholds (Reference for Exposure Control):

Agency Limit Type Value Significance
OSHA PEL (Ceiling) 5 mg/m³ Legal limit (General Industry).[1][2]
ACGIH TLV (TWA) 0.02 mg/m³ Scientific Standard:[2][3] Respirable fraction.[4] Much stricter than OSHA, reflecting modern neurotoxicity data.

| NIOSH | IDLH | 500 mg/m³ | Immediate Danger to Life or Health. |

Waste Characterization & Segregation Strategy

Before initiating any disposal protocol, you must categorize the this compound waste based on its oxidation state. This determines the chemical treatment required.

Waste CategoryChemical SpeciesHazard ClassRCRA Code (Typ.)
Category A: Oxidizers KMnO₄ (Permanganate), MnO₂ (this compound Dioxide)Ignitable / OxidizerD001
Category B: Soluble Salts MnCl₂, MnSO₄ (this compound(II) salts)Toxic (Heavy Metal)Not usually listed, but must pass TCLP*

*TCLP: Toxicity Characteristic Leaching Procedure. While Mn is not always a federal RCRA metal, many states (e.g., CA, WA) regulate it strictly as a toxic waste.

Protocol A: Oxidizer Neutralization (Permanganate)

Scope: For Potassium Permanganate (KMnO₄) solutions or solids.[3] Scientific Rationale: Permanganate is a strong oxidizer.[3] Disposing of it directly into organic waste streams can cause exothermic ignition. It must be reduced to Mn(II) (colorless) or MnO₂ (precipitate) before consolidation.

Reagents Required:

  • Sulfuric Acid (H₂SO₄, dilute ~3M)

  • Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃)

  • pH strips or meter

Step-by-Step Methodology:

  • Acidification: In a fume hood, adjust the pH of the permanganate solution to <3 using dilute sulfuric acid. Why? Redox kinetics for permanganate reduction are significantly faster and more complete in acidic media.

  • Reduction (The Titration): Slowly add Sodium Thiosulfate crystals or solution while stirring.

    • Observation: The solution will transition from Purple

      
      Brown  (MnO₂) 
      
      
      
      Colorless (Mn²⁺).
  • Validation (Self-Correction): If the solution remains pink, insufficient reducing agent has been added. Continue until the supernatant is clear/colorless.

  • Neutralization: Once reduced, adjust the pH back to ~7-8 using Sodium Hydroxide or Sodium Bicarbonate.

  • Disposal: The resulting solution now contains this compound(II). It should be treated as Category B waste (Heavy Metal liquid waste) for pickup, not poured down the drain.

Visual Workflow (Protocol A):

PermanganateNeutralization Start Start: KMnO4 Waste (Purple/Oxidizer) Acidify Step 1: Acidify (pH < 3) Start->Acidify Reduce Step 2: Add Thiosulfate (Reducing Agent) Acidify->Reduce Check Visual Check: Is it Colorless? Reduce->Check Check->Reduce No (Pink/Brown) Neutralize Step 3: Neutralize (pH 7-8) Check->Neutralize Yes (Clear) Waste Final Output: Mn(II) Liquid Waste Neutralize->Waste

Figure 1: Reduction workflow for this compound(VII). The visual transition from purple to colorless acts as the primary validation step.

Protocol B: Heavy Metal Precipitation (General Mn Disposal)

Scope: For reducing the volume of liquid waste containing Mn(II) salts (e.g., MnCl₂, MnSO₄). Scientific Rationale: Soluble this compound is bioavailable and toxic to aquatic life. By raising the pH, we convert soluble ions into insoluble hydroxides or carbonates, allowing for separation of the solid sludge (hazardous) from the aqueous phase (potentially non-hazardous, subject to testing).

Reagents Required:

  • Sodium Hydroxide (NaOH, 6M) or Sodium Carbonate (Na₂CO₃)

  • Flocculant (optional, for fine particulates)

Step-by-Step Methodology:

  • pH Adjustment: Slowly add Sodium Hydroxide or Carbonate to the Mn(II) solution.

    • Target: pH 9.0 – 10.0.

    • Chemistry:

      
      
      
    • Note: Mn(OH)₂ is initially white but rapidly oxidizes to brown MnO₂/Mn₂O₃ upon exposure to air.

  • Flocculation & Settling: Allow the mixture to stand for 12-24 hours. The heavy metal sludge will settle at the bottom.

  • Filtration: Decant the supernatant or filter through a Buchner funnel.

  • Verification: Test the filtrate (liquid) for residual this compound using colorimetric strips or AA/ICP if available.

  • Final Disposal:

    • Solid Sludge: Label as "Hazardous Waste: this compound Solids."

    • Filtrate: If Mn concentration is below local POTW limits (often <1 mg/L), it may be drain disposable (consult local EHS). If unsure, collect as aqueous waste.

Visual Workflow (Disposal Logic Tree):

DisposalLogic Input This compound Waste Input IsOxidizer Is it an Oxidizer? (KMnO4, MnO2) Input->IsOxidizer Reduce Perform Protocol A (Reduction) IsOxidizer->Reduce Yes IsSoluble Is it Soluble Mn(II)? IsOxidizer->IsSoluble No Reduce->IsSoluble Converted to Mn(II) Precip Perform Protocol B (Precipitation) IsSoluble->Precip Yes (High Volume) SolidWaste Solid Waste Stream (Label: Toxic/Heavy Metal) IsSoluble->SolidWaste No (Already Solid) LiquidWaste Liquid Waste Stream (Label: Mn Aqueous) IsSoluble->LiquidWaste Yes (Low Volume) Precip->SolidWaste Sludge Precip->LiquidWaste Supernatant (if > limit)

Figure 2: Decision matrix for determining the correct treatment and disposal path for this compound compounds.

Logistics & Emergency Procedures

Labeling Requirements: All waste containers must be labeled before waste is added.[3]

  • Content: "Hazardous Waste - this compound Compounds"

  • Constituents: E.g., "1% this compound Chloride, 99% Water"

  • Hazards: Check "Toxic" (for salts) and "Oxidizer" (if Permanganate).

Spill Management:

  • Dry Spills: Do not dry sweep (creates dust/inhalation hazard). Use a HEPA vacuum or wet-wiping method.

  • Liquid Spills:

    • Absorb with inert material (vermiculite/sand).

    • Crucial: Do NOT use paper towels or sawdust for Permanganate spills (Fire Hazard).

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: this compound Compounds. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2017). Potassium Permanganate: Reagent Chemicals, Specifications and Procedures. ACS Publications. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). This compound Compounds and Fume (as Mn).[5][6] Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[7] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.